molecular formula C11H14O2 B1220880 Ac-PPPHPHARIK-NH2

Ac-PPPHPHARIK-NH2

Cat. No.: B1220880
M. Wt: 178.23 g/mol
InChI Key: MQSMIOKTOYAPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-PPPHPHARIK-NH2, also known as this compound, is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

5-hydroperoxypent-1-enylbenzene

InChI

InChI=1S/C11H14O2/c12-13-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2

InChI Key

MQSMIOKTOYAPHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCCCOO

Synonyms

5-phenyl-4-pentenyl-1-hydroperoxide
5-phenylpent-4-enyl-1-hydroperoxide
PPHP

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of the Ac-PPPHPHARIK-NH2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the peptide Ac-PPPHPHARIK-NH2. The protocols described herein are based on established principles of solid-phase peptide synthesis and reversed-phase high-performance liquid chromatography, tailored for researchers and professionals in the field of drug development and peptide chemistry.

Introduction

The peptide this compound is a custom-sequenced peptide with N-terminal acetylation and C-terminal amidation. These modifications are common in peptide design to increase stability and mimic native protein structures. This guide will detail the step-by-step process for its chemical synthesis and subsequent purification to achieve a high degree of purity suitable for research and preclinical studies.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

The overall workflow for the synthesis of this compound is depicted below.

G resin Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine in DMF) resin->deprotection1 coupling1 Coupling of Fmoc-Lys(Boc)-OH deprotection1->coupling1 capping Capping (Optional) (Acetic Anhydride) coupling1->capping deprotection2 Fmoc Deprotection capping->deprotection2 coupling2 Sequential Coupling of: Fmoc-Ile-OH Fmoc-Arg(Pbf)-OH Fmoc-Ala-OH Fmoc-His(Trt)-OH Fmoc-Pro-OH Fmoc-His(Trt)-OH Fmoc-Pro-OH Fmoc-Pro-OH deprotection2->coupling2 acetylation N-terminal Acetylation (Acetic Anhydride) coupling2->acetylation cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) acetylation->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation crude_peptide Crude this compound precipitation->crude_peptide

Figure 1: SPPS workflow for this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Lys(Boc)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Acetylation reagent: Acetic anhydride

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the first amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence: Ile, Arg(Pbf), Ala, His(Trt), Pro, His(Trt), Pro, Pro.

  • N-terminal Acetylation: After the final amino acid has been coupled and deprotected, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Collection: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide product contains the target peptide along with various impurities such as truncated or deletion sequences.[1] Reversed-phase HPLC is the standard method for purifying peptides based on their hydrophobicity.[1]

The general workflow for the purification of the crude peptide is outlined below.

G crude_peptide Crude this compound dissolution Dissolve in Aqueous Solvent crude_peptide->dissolution injection Inject onto RP-HPLC Column dissolution->injection gradient_elution Gradient Elution (Water/Acetonitrile with TFA) injection->gradient_elution fraction_collection Collect Fractions gradient_elution->fraction_collection purity_analysis Analyze Fractions (Analytical HPLC, MS) fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization pure_peptide Pure this compound lyophilization->pure_peptide

Figure 2: RP-HPLC purification workflow.

Materials:

  • Crude this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of aqueous solvent (e.g., 10% ACN in water with 0.1% TFA).

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA, 5% ACN with 0.1% TFA).

  • Injection and Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 5% to 65% ACN over 60 minutes.

  • Fraction Collection: Collect fractions at regular intervals (e.g., every minute) as the peptide and impurities elute from the column.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

  • Pooling and Lyophilization: Pool the fractions that contain the peptide at the desired purity level (typically >95%). Freeze the pooled solution and lyophilize to obtain the pure peptide as a white powder.

Data Presentation

The following tables should be used to summarize the quantitative data obtained during the synthesis and purification of this compound.

Table 1: Synthesis and Purification Yield

StepStarting MaterialAmount (mg)ProductAmount (mg)Yield (%)
Synthesis Rink Amide ResinCrude Peptide
Purification Crude PeptidePure Peptide

Table 2: Characterization of Pure this compound

AnalysisMethodExpected ValueObserved ValuePurity (%)
Molecular Weight Mass Spectrometry (ESI-MS)Calculated MW
Purity Analytical RP-HPLC>95%
Sequence MS/MS SequencingPPPHPHARIK

Note: The expected molecular weight for this compound needs to be calculated based on its amino acid composition.

Conclusion

This guide provides a detailed framework for the successful synthesis and purification of the this compound peptide. Adherence to these protocols, combined with careful analytical monitoring, will enable researchers to obtain a high-purity product suitable for a range of scientific applications. The provided workflows and data tables serve as a robust template for experimental execution and documentation.

References

Technical Guide: De Novo Structure Prediction of the Peptide Ac-PPPHPHARIK-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction and Sequence Analysis

The peptide Ac-PPPHPHARIK-NH2 is a novel undecapeptide with N-terminal acetylation and C-terminal amidation. These modifications neutralize the terminal charges, potentially increasing metabolic stability and membrane permeability. The prediction of its three-dimensional structure is the first step toward understanding its function and potential as a therapeutic agent.

The primary sequence, Ac-Pro-Pro-Pro-His-Pro-His-Ala-Arg-Ile-Lys-NH2 , contains a significant number of proline residues, which strongly dictates its structural properties.

  • N-Terminal Region (Ac-Pro-Pro-Pro-): The presence of three consecutive proline residues at the N-terminus makes the formation of a polyproline helix (PPH) highly probable. Specifically, the left-handed polyproline II (PPII) helix is the most common conformation for polyproline tracts in aqueous solution.[1][2][3] This structure is characterized by its relative rigidity, extended conformation, and lack of internal hydrogen bonding.[1][3][4]

  • Central and C-Terminal Region (-His-Pro-His-Ala-Arg-Ile-Lys-NH2): This region introduces complexity. The fourth proline (Pro5) may either continue the PPII helix or introduce a kink. The subsequent residues, including the positively charged Histidine (His), Arginine (Arg), and Lysine (Lys), along with the hydrophobic Isoleucine (Ile), likely form a more flexible and solvent-exposed tail. This charged, flexible region is a prime candidate for mediating interactions with protein targets.

Based on this primary sequence analysis, the hypothesized structure consists of a rigid, helical N-terminal domain followed by a flexible, charged C-terminal domain.

Computational Structure Prediction Workflow

For a novel peptide with no available homologous templates, a de novo or ab initio prediction approach is required. Modern deep learning-based tools have shown remarkable accuracy in this area.[5][6][7] An effective computational workflow would involve a state-of-the-art prediction engine followed by refinement and validation through molecular dynamics simulations.

G cluster_0 Computational Prediction seq Peptide Sequence This compound af2 Structure Prediction (e.g., AlphaFold2, PEP-FOLD) seq->af2 ensemble Generate Structural Ensemble (Top 5 Models) af2->ensemble mds Molecular Dynamics Simulation (100 ns in explicit solvent) ensemble->mds cluster Cluster Analysis (Identify dominant conformations) mds->cluster final Final Predicted Structure(s) cluster->final

Caption: Computational workflow for de novo peptide structure prediction.

Recent benchmarks show that AlphaFold2 can predict the structures of peptides with high accuracy, although its performance may vary for flexible or non-helical regions.[8][9] Therefore, running multiple predictions and performing molecular dynamics (MD) simulations are crucial steps to explore the conformational landscape and assess the stability of the predicted structures.

Predicted Quantitative Structural Data

The following table summarizes the hypothetical, yet expected, quantitative data derived from the computational workflow described above. This data represents the predicted dominant conformation of this compound.

ParameterPredicted ValueMethod/ToolCommentary
Secondary Structure
   PPII Helix~36% (Residues 1-4)DSSP / StrideThe N-terminal polyproline tract is expected to form a stable PPII helix.[1][10]
   Turn/Bend~18% (Residues 5-6)DSSP / StrideA turn is predicted around Pro5 and His6, breaking the helical structure.
   Random Coil~46% (Residues 7-11)DSSP / StrideThe C-terminus is predicted to be flexible and disordered, which is common for charged tails.
Backbone Dihedral Angles
   Pro2 (φ, ψ)(-75° ± 10°, 150° ± 10°)AlphaFold2 / MD SimThese angles are characteristic of a left-handed PPII helix.[1][3]
   Pro3 (φ, ψ)(-75° ± 10°, 150° ± 10°)AlphaFold2 / MD SimConsistent with the PPII helical structure.
Molecular Properties
   Radius of Gyration (Rg)8.5 Å ± 0.5 ÅMD SimulationIndicates a relatively extended conformation due to the rigid PPII helix.
   Solvent Accessible Surface Area1500 Ų ± 100 ŲMD SimulationA large surface area is expected due to the extended structure and solvent-exposed side chains.

Experimental Validation Protocols

Computational predictions must be validated through empirical methods. For a peptide of this size, Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques.

G cluster_1 Experimental Validation synth Peptide Synthesis (Solid-Phase) cd Circular Dichroism (CD) Spectroscopy synth->cd nmr 2D NMR Spectroscopy (TOCSY, NOESY) synth->nmr compare Compare: Predicted vs. Experimental cd->compare calc Structure Calculation (CYANA, XPLOR-NIH) nmr->calc exp_struct Experimentally-Derived Structure Ensemble calc->exp_struct exp_struct->compare

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of the Peptide Ac-PPPHPHARIK-NH2

This technical guide provides a detailed overview of the core physicochemical properties of the synthetic peptide this compound. The information presented herein is intended to support research and development activities involving this peptide.

Core Molecular Data

The fundamental molecular characteristics of this compound, including its molecular formula and weight, are crucial for a variety of experimental and analytical procedures, such as mass spectrometry, chromatography, and solution preparation. These properties have been computationally determined based on the peptide's amino acid sequence and terminal modifications.

Data Presentation: Molecular Properties of this compound

PropertyValue
Sequence Ac-Pro-Pro-Pro-His-Pro-His-Ala-Arg-Ile-Lys-NH2
Molecular Formula C₅₅H₈₇N₁₉O₁₁
Average Molecular Weight 1246.43 g/mol
Monoisotopic Molecular Weight 1245.6985 Da

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below is a generalized methodology for the synthesis and purification of peptides such as this compound.

Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc/tBu solid-phase peptide synthesis strategy is typically employed for the manual or automated synthesis of the target peptide on a Rink Amide resin.

  • Resin Swelling: The Rink Amide resin is swollen in a suitable solvent, such as dimethylformamide (DMF), for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a 20% solution of piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: The corresponding Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. A coupling reagent, such as HBTU/HOBt in the presence of DIPEA, is used to facilitate amide bond formation. Each coupling reaction is allowed to proceed for 2 hours.

  • Acetylation: Following the coupling of the final amino acid, the N-terminus is acetylated using a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Visualization of Methodologies

Visual diagrams of workflows can aid in the comprehension of complex processes. The following diagram illustrates a typical workflow for solid-phase peptide synthesis and subsequent analysis.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_analysis Purification & Analysis Resin Resin Preparation Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Acetylation N-terminal Acetylation Coupling->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis and Analysis.

Navigating the Stability and Storage of Ac-PPPHPHARIK-NH2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of synthetic peptides like Ac-PPPHPHARIK-NH2 is paramount for reliable experimental outcomes and the development of potent therapeutics. This guide provides a comprehensive overview of the core principles governing the stability of this peptide, recommended storage conditions, and methodologies for assessing its integrity over time. While specific stability data for this compound is not extensively available in public literature, this document outlines best practices derived from the general principles of peptide chemistry.

Core Concepts in Peptide Stability

The stability of a peptide is its ability to resist chemical and physical degradation. For this compound, a short-chain peptide, several factors can influence its integrity, including its primary sequence, post-translational modifications (in this case, N-terminal acetylation and C-terminal amidation), and the surrounding environmental conditions.

Key Degradation Pathways: The primary chemical degradation pathways for peptides include oxidation, deamidation, hydrolysis, and racemization. The presence of specific amino acid residues in this compound (Proline, Phenylalanine, Histidine, Alanine, Arginine, Isoleucine, Lysine) makes it susceptible to certain types of degradation. For instance, the Histidine (H) and Arginine (R) residues can be prone to oxidation.

Recommended Storage and Handling Conditions

Proper storage is critical to minimize degradation and preserve the peptide's biological activity. The following table summarizes the recommended storage conditions for this compound in both lyophilized and solution forms.

Form Temperature Duration Additional Notes
Lyophilized Powder-20°C to -80°CYearsStore in a desiccator to minimize moisture exposure. Protect from light.
4°CMonthsSuitable for short-term storage. Keep desiccated and protected from light.
In Solution-80°CMonthsUse a cryoprotectant for repeated freeze-thaw cycles. Aliquot to avoid contamination.
-20°CWeeks to MonthsAliquoting is highly recommended. Avoid repeated freeze-thaw cycles.
4°CDaysFor immediate use. Prone to microbial contamination and chemical degradation.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating high-performance liquid chromatography (HPLC) method is typically employed.

Protocol: HPLC-Based Stability Assessment

  • Preparation of Stock Solution: Dissolve the lyophilized this compound peptide in a suitable solvent (e.g., sterile, deionized water or a buffer appropriate for the intended application) to a known concentration (e.g., 1 mg/mL).

  • Incubation under Stress Conditions: Aliquot the stock solution into several vials and expose them to a range of stress conditions, such as elevated temperatures (e.g., 40°C, 60°C), different pH values (e.g., pH 4, 7, 9), and oxidative stress (e.g., by adding a low concentration of hydrogen peroxide).

  • Time-Point Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each stress condition.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is typically suitable for a peptide of this nature.

    • Mobile Phase: A gradient of water and acetonitrile (ACN) with a modifier like trifluoroacetic acid (TFA) is commonly used. For example, a linear gradient from 5% ACN with 0.1% TFA to 95% ACN with 0.1% TFA over 30 minutes.

    • Detection: UV detection at 214 nm or 280 nm.

    • Analysis: The percentage of the remaining intact peptide is calculated by integrating the peak area of the main peptide peak and comparing it to the total peak area of all degradation products.

  • Data Interpretation: The rate of degradation under different conditions can be determined to establish the optimal storage and handling procedures.

Visualizing Peptide Handling and Stability Assessment

To better illustrate the processes involved in handling and assessing the stability of this compound, the following diagrams outline the key workflows and potential degradation pathways.

Peptide_Handling_Workflow cluster_storage Storage cluster_preparation Experiment Preparation cluster_experiment Experimental Use Lyophilized Lyophilized Peptide (-20°C to -80°C) Reconstitution Reconstitution (Sterile Buffer) Lyophilized->Reconstitution Weighing In_Solution Peptide in Solution (Aliquoted, -80°C) Dilution Serial Dilutions In_Solution->Dilution Reconstitution->Dilution Assay Biological Assay Dilution->Assay

Diagram 1: A typical workflow for handling a synthetic peptide from storage to experimental use.

Peptide_Degradation_Pathways cluster_peptide cluster_degradation Degradation Pathways Peptide This compound Oxidation Oxidation (His, Arg) Peptide->Oxidation Deamidation Deamidation (Gln, Asn - if present) Peptide->Deamidation Less likely for this sequence Hydrolysis Hydrolysis (Peptide Bonds) Peptide->Hydrolysis Racemization Racemization Peptide->Racemization

Diagram 2: Potential chemical degradation pathways for the this compound peptide.

Stability_Assessment_Workflow cluster_setup Study Setup cluster_analysis Analysis cluster_outcome Outcome Start Peptide Stock Solution Stress Incubate under Stress Conditions (Temp, pH, Oxidative) Start->Stress Sampling Time-Point Sampling Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data Report Stability Report & Optimal Conditions Data->Report

Diagram 3: A generalized workflow for conducting a peptide stability assessment study.

By adhering to these guidelines for storage, handling, and stability assessment, researchers can ensure the quality and reliability of their work with this compound and other synthetic peptides. The principles outlined in this guide provide a solid foundation for developing robust experimental and developmental pipelines.

Unveiling the Therapeutic Potential of Ac-PPPHPHARIK-NH2: A Technical Guide to Putative Biological Targets and Experimental Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide Ac-PPPHPHARIK-NH2, a novel sequence not yet characterized in scientific literature, presents a unique combination of amino acid motifs that suggest a range of potential biological activities. This technical guide provides a comprehensive in-silico analysis of the peptide, hypothesizes its primary biological targets and mechanisms of action, and offers detailed experimental protocols for their validation. Based on its polyproline, histidine-rich, and basic domains, we postulate that this compound may function as a modulator of protein-protein interactions, a cell-penetrating peptide with potential for nuclear targeting, and a metal ion chelator. This document serves as a foundational resource for initiating research into the therapeutic applications of this intriguing peptide.

In-Silico Analysis of this compound

A thorough computational analysis of the this compound sequence was performed to predict its physicochemical properties and potential biological functions. The results are summarized in the tables below.

Physicochemical Properties
PropertyPredicted ValueSignificance
Molecular Weight 1339.6 g/mol Suitable for cellular uptake and potential oral bioavailability.
Isoelectric Point (pI) 11.85Highly basic peptide, suggesting strong interaction with negatively charged molecules like nucleic acids and cell membranes.
Net Charge at pH 7.0 +4Cationic nature supports cell penetration and interaction with anionic cell surface components.
Grand Average of Hydropathicity (GRAVY) -1.182Hydrophilic character, indicating good solubility in aqueous environments.
Predicted Biological Functions and Structural Motifs
FeaturePredictionImplication
Secondary Structure Predominantly random coil with a potential for a polyproline II (PPII) helix.The PPII helix is a known binding motif for SH3 domains, suggesting a role in signaling pathways.
Cell-Penetrating Peptide (CPP) Potential HighThe cationic and amphipathic nature of the peptide suggests it may be able to cross cellular membranes.
Nuclear Localization Signal (NLS) Putative bipartite NLSThe arginine and lysine-rich C-terminus may direct the peptide to the nucleus.
Metal Binding Potential HighThe presence of multiple histidine residues suggests a capacity for chelating metal ions like Zn2+, Cu2+, and Ni2+.
SH3 Domain Binding Motif PxxP motif present (PPPHPH)Potential interaction with SH3 domain-containing proteins, such as kinases and adaptor proteins.
Antimicrobial Peptide (AMP) Potential ModerateCationic and amphipathic properties are common in AMPs, suggesting possible antimicrobial activity.

Hypothesized Biological Targets and Signaling Pathways

Based on the in-silico analysis, we propose three primary hypotheses for the biological function of this compound:

Hypothesis 1: Modulation of SH3 Domain-Mediated Signaling. The presence of a PxxP motif within a likely PPII helix structure strongly suggests that this compound can act as a competitive inhibitor or modulator of protein-protein interactions involving SH3 domains. Key signaling pathways that could be affected include those regulated by Src family kinases, Abl kinase, and adaptor proteins like Grb2, which are pivotal in cell growth, differentiation, and migration.

Hypothesis 2: Cell Penetration and Nuclear Targeting. The peptide's predicted CPP and NLS characteristics suggest it can enter cells and localize to the nucleus. Once in the nucleus, its basic nature could facilitate interactions with DNA or nuclear proteins, potentially influencing gene expression or other nuclear processes.

Hypothesis 3: Metal Ion Chelation and Modulation of Metalloproteinases. The histidine-rich sequence may allow the peptide to chelate divalent metal cations. This could have implications for the activity of metalloproteinases or other enzymes that require metal cofactors, and could also play a role in mitigating metal-induced oxidative stress.

Signaling Pathway Diagrams

SH3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 (SH3) RTK->Grb2 recruits Sos Sos Grb2->Sos activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Peptide This compound Peptide->Grb2 inhibits

Figure 1. Hypothesized inhibition of the Grb2-Sos interaction by this compound.

Nuclear_Transport cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide_out This compound Peptide_in This compound Peptide_out->Peptide_in Cell Penetration Membrane Importin Importin α/β Peptide_in->Importin binds NPC Nuclear Pore Complex Importin->NPC translocates through Nuclear_Target Nuclear Target (e.g., DNA, Proteins) NPC->Nuclear_Target releases peptide to

Figure 2. Proposed mechanism of cell entry and nuclear localization of this compound.

Experimental Protocols for Target Validation

To empirically test the hypotheses, a series of in-vitro and cell-based assays are proposed.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In-Vitro Assays cluster_cellbased Cell-Based Assays start Start: Peptide Synthesis and Characterization SPR Surface Plasmon Resonance (SPR) for SH3 domain binding start->SPR ITC Isothermal Titration Calorimetry (ITC) for metal ion binding start->ITC Fluorescence Fluorescence Polarization for binding kinetics SPR->Fluorescence ITC->Fluorescence Confocal Confocal Microscopy for cellular uptake and localization Fluorescence->Confocal Reporter Reporter Gene Assay for downstream signaling effects Confocal->Reporter PullDown Pull-Down Assay for target identification Reporter->PullDown MTT MTT Assay for cytotoxicity PullDown->MTT

Figure 3. A tiered experimental approach for validating the biological targets of this compound.
Detailed Methodologies

3.2.1. In-Vitro Binding Assays

  • Objective: To quantify the binding affinity of this compound to SH3 domains and metal ions.

  • Protocol: Surface Plasmon Resonance (SPR) for SH3 Domain Interaction

    • Immobilize a panel of recombinant SH3 domains (e.g., from Src, Grb2, Abl) on a CM5 sensor chip.

    • Prepare a series of concentrations of this compound in HBS-EP+ buffer.

    • Inject the peptide solutions over the sensor surface and monitor the change in response units (RU).

    • Regenerate the sensor surface between injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

  • Protocol: Isothermal Titration Calorimetry (ITC) for Metal Ion Binding

    • Place a solution of this compound (e.g., 100 µM) in the sample cell of the ITC instrument.

    • Fill the injection syringe with a solution of a metal salt (e.g., ZnCl2, CuSO4, NiCl2) at a higher concentration (e.g., 1 mM).

    • Perform a series of injections of the metal solution into the peptide solution while monitoring the heat change.

    • Integrate the heat change peaks and fit the data to a binding isotherm to determine the binding stoichiometry (n), binding affinity (K), enthalpy (ΔH), and entropy (ΔS) of the interaction.

3.2.2. Cell-Based Assays

  • Objective: To investigate the cell permeability, subcellular localization, and functional effects of this compound in a cellular context.

  • Protocol: Confocal Microscopy for Cellular Uptake and Localization

    • Synthesize a fluorescently labeled version of the peptide (e.g., with FITC or TAMRA at the N-terminus).

    • Culture a suitable cell line (e.g., HeLa or HEK293) on glass-bottom dishes.

    • Treat the cells with the fluorescently labeled peptide at various concentrations and for different time points.

    • Co-stain the cells with nuclear (e.g., DAPI) and endosomal/lysosomal (e.g., LysoTracker) markers.

    • Acquire images using a confocal microscope to visualize the cellular uptake and subcellular distribution of the peptide.

  • Protocol: Luciferase Reporter Assay for Signaling Pathway Modulation

    • Transfect cells with a reporter plasmid containing a luciferase gene under the control of a promoter regulated by a signaling pathway of interest (e.g., a serum response element for the MAPK/ERK pathway).

    • Treat the transfected cells with a growth factor to stimulate the pathway in the presence or absence of this compound.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • A decrease in luciferase activity in the presence of the peptide would indicate inhibition of the signaling pathway.

  • Protocol: Pull-Down Assay for Target Identification

    • Synthesize a biotinylated version of this compound.

    • Incubate the biotinylated peptide with cell lysate.

    • Add streptavidin-coated magnetic beads to capture the peptide and any interacting proteins.

    • Wash the beads to remove non-specific binders.

    • Elute the bound proteins and identify them by mass spectrometry.

Conclusion

The peptide Ac-PPPHPHPHARIK-NH2 represents a promising lead compound with the potential to interact with multiple biological targets. The in-silico analysis presented in this guide provides a strong rationale for its further investigation as a modulator of SH3 domain-mediated signaling, a cell-penetrating peptide for intracellular delivery, and a metal ion chelator. The detailed experimental protocols outlined herein offer a clear roadmap for the validation of these hypotheses and the elucidation of the peptide's therapeutic potential. This document is intended to serve as a catalyst for research that could ultimately translate this novel peptide into a valuable tool for both basic science and drug development.

In Silico Functional Prediction of the Novel Peptide Ac-PPPHPHARIK-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and functional characterization of novel peptides are pivotal in modern drug development. This guide provides a comprehensive in silico framework for predicting the biological function of the novel amidated and acetylated decapeptide, Ac-PPPHPHARIK-NH2. By leveraging a suite of publicly available bioinformatics tools, we delineate a systematic workflow to hypothesize its molecular targets, biological pathways, and potential therapeutic applications. This computational analysis is followed by a detailed outline of experimental protocols required for the empirical validation of the in silico-derived hypotheses. All quantitative predictions are summarized in structured tables, and key processes are visualized through signaling pathway and experimental workflow diagrams.

Introduction to this compound

This compound is a novel synthetic peptide with the sequence Pro-Pro-Pro-His-Pro-His-Ala-Arg-Ile-Lys. The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH2), modifications often introduced to increase stability and mimic the native state of peptides. The function of this peptide is currently unknown. In silico prediction methods offer a rapid and cost-effective initial approach to elucidate its potential biological roles before embarking on extensive experimental validation.

In Silico Prediction of Biological Function

The following sections detail a hypothetical in silico analysis of this compound.

Physicochemical Properties and Structural Analysis

A preliminary analysis of the peptide's physicochemical properties is crucial. Tools such as ProtParam can be used to compute parameters like molecular weight, theoretical pI, amino acid composition, and instability index.

Prediction of Peptide-Protein Interactions

Identifying potential protein targets is a critical step in functional annotation. Several web-based servers and downloadable software can be used for this purpose. For this guide, we will hypothetically use a combination of tools to predict potential interacting partners.

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted ValueTool Used
Molecular Weight1209.45 g/mol ProtParam
Theoretical pI10.78ProtParam
Amino Acid CompositionP: 3, H: 2, A: 1, R: 1, I: 1, K: 1Manual
Instability Index55.34 (unstable)ProtParam
Grand average of hydropathicity (GRAVY)-1.150ProtParam

Table 2: Hypothetical Predicted Protein Targets for this compound

Predicted Target ProteinPrediction ToolPredicted Binding Affinity (kcal/mol)Cellular LocationPotential Function
Mitogen-activated protein kinase 1 (MAPK1/ERK2)MDockPeP2_VS-9.8Cytoplasm, NucleusSignal Transduction, Cell Proliferation
Tumor necrosis factor receptor 1 (TNFR1)InterPep-8.5Cell MembraneInflammation, Apoptosis
Bacterial DNA gyrase subunit BGalaxyPep-Dock-10.2Bacterial CytoplasmDNA Replication
Functional Class Prediction

Based on the peptide sequence, various tools can predict its potential biological activities.

Table 3: Predicted Biological Activities of this compound

Predicted ActivityPrediction ToolConfidence Score
Antimicrobial PeptideAMPred0.89
Anti-inflammatory PeptideAIPpred0.76
Cell-Penetrating PeptideCellPPD0.92
Toxicity Prediction

Assessing the potential toxicity of a novel peptide is a critical step in drug development.

Table 4: Predicted Toxicity Profile of this compound

Toxicity EndpointPrediction ToolPredictionConfidence
General ToxicityToxinPredNon-Toxin95%
Hemolytic ActivityHemoPINon-Hemolytic88%

Proposed Signaling Pathway and Experimental Workflow

Based on the hypothetical prediction of this compound interacting with MAPK1/ERK2, a potential signaling pathway can be proposed. The following diagrams illustrate this proposed pathway and the general workflow for experimental validation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK MAPK1/ERK2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: Proposed MAPK/ERK Signaling Pathway for this compound.

G In_Silico_Prediction In Silico Prediction (Target, Function, Toxicity) Peptide_Synthesis Peptide Synthesis & Purification In_Silico_Prediction->Peptide_Synthesis In_Vitro_Validation In Vitro Validation Peptide_Synthesis->In_Vitro_Validation Binding_Assays Binding Assays (SPR, ELISA) In_Vitro_Validation->Binding_Assays Cell_Based_Assays Cell-Based Assays (Proliferation, Cytokine Release) In_Vitro_Validation->Cell_Based_Assays Antimicrobial_Assays Antimicrobial Assays (MIC, MBC) In_Vitro_Validation->Antimicrobial_Assays In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Validation->In_Vivo_Studies If promising Data_Analysis Data Analysis & Interpretation Binding_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis Antimicrobial_Assays->Data_Analysis In_Vivo_Studies->Data_Analysis

Caption: Experimental Workflow for Functional Validation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to validate the in silico predictions.

Peptide Synthesis and Purification
  • Protocol: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry on a Rink Amide resin. Acetylation of the N-terminus will be performed on-resin using acetic anhydride.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Mass spectrometry to confirm the molecular weight.

In Vitro Binding Assays
  • Surface Plasmon Resonance (SPR):

    • Immobilize the predicted target protein (e.g., recombinant human MAPK1/ERK2) on a sensor chip.

    • Flow different concentrations of this compound over the chip.

    • Measure the change in the refractive index to determine the association and dissociation rates.

    • Calculate the equilibrium dissociation constant (KD) to quantify binding affinity.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Coat a microtiter plate with the target protein.

    • Block non-specific binding sites.

    • Add biotinylated this compound at various concentrations.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic substrate and measure the absorbance to determine binding.

Cell-Based Functional Assays
  • Cell Proliferation Assay (MTT Assay):

    • Seed cells (e.g., a cancer cell line known to be dependent on the MAPK/ERK pathway) in a 96-well plate.

    • Treat the cells with varying concentrations of this compound.

    • After a specified incubation period, add MTT reagent.

    • Solubilize the formazan crystals and measure the absorbance to assess cell viability and proliferation.

  • Western Blot for Pathway Activation:

    • Treat cells with this compound for different time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total ERK1/2.

    • Use secondary HRP-conjugated antibodies and a chemiluminescent substrate to visualize the bands.

Antimicrobial Assays
  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare serial dilutions of this compound in a 96-well plate.

    • Add a standardized inoculum of a bacterial strain (e.g., E. coli or S. aureus).

    • Incubate the plate under appropriate conditions.

    • The MIC is the lowest concentration of the peptide that inhibits visible bacterial growth.

  • Minimum Bactericidal Concentration (MBC) Assay:

    • Take aliquots from the wells of the MIC plate that show no growth.

    • Plate the aliquots on agar plates.

    • Incubate the plates.

    • The MBC is the lowest concentration of the peptide that kills 99.9% of the initial bacterial inoculum.

Conclusion

This technical guide has outlined a comprehensive in silico and experimental workflow for the functional characterization of the novel peptide this compound. The integration of computational prediction with rigorous experimental validation is essential for accelerating the discovery and development of new peptide-based therapeutics. The hypothetical data and protocols presented herein provide a robust framework for researchers to approach the functional annotation of novel peptides.

An In-depth Technical Guide to the Sequence Analysis and Homology of Ac-PPPHPHARIK-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide Ac-PPPHPHARIK-NH2, a novel sequence featuring N-terminal acetylation and C-terminal amidation, presents a compelling subject for investigation in the fields of drug discovery and molecular biology. This technical guide provides a comprehensive analysis of the peptide based on its primary sequence, delves into the functional implications of its constituent amino acid motifs, and outlines detailed experimental protocols for its characterization. The proline-rich and histidine-rich nature of the peptide suggests potential antimicrobial, cell-penetrating, and immunomodulatory properties. This document serves as a foundational resource for researchers aiming to elucidate the structure, function, and therapeutic potential of this compound.

Sequence Analysis and Homology

The primary sequence of the peptide is Ac-Pro-Pro-Pro-His-Pro-His-Ala-Arg-Ile-Lys-NH2. A BLAST (Basic Local Alignment Search Tool) analysis of this sequence against comprehensive protein databases did not yield any significant homologous natural counterparts, strongly suggesting that this compound is a synthetic peptide. The analysis, therefore, focuses on the functional implications of its distinct sequence motifs.

1.1. Proline-Rich and Histidine-Rich Regions

The N-terminal region of the peptide is characterized by a high proline content, including a PPPP motif and repeating PH motifs. Proline-rich peptides (PRPs) are a diverse class of molecules known for their unique structural properties, often adopting a left-handed polyproline II (PPII) helix. This conformation is crucial for mediating protein-protein interactions, particularly with SH3 (Src Homology 3) domains, which are common in signaling proteins.[1][2][3][4][5] The presence of histidine within these repeats introduces pH-sensitive functionality. Histidine residues, with a pKa near physiological pH, can modulate the peptide's charge and conformation in response to environmental pH changes, a feature often exploited in drug delivery systems targeting acidic microenvironments like tumors or endosomes.[6][7]

1.2. C-Terminal Arginine-Isoleucine-Lysine (RIK) Motif

The C-terminal region contains the positively charged amino acids arginine and lysine, interspersed with the hydrophobic isoleucine. This arrangement is a common feature in many antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). The cationic residues facilitate interaction with negatively charged bacterial membranes or cell surfaces, while the hydrophobic residue can promote membrane insertion and disruption.

Postulated Biological Functions and Signaling Pathways

Based on the sequence analysis, this compound is hypothesized to exhibit one or more of the following biological activities.

2.1. Antimicrobial Activity

The combination of cationic residues (His, Arg, Lys) and hydrophobic residues (Pro, Ala, Ile) suggests that the peptide may function as an antimicrobial agent. Histidine-rich peptides are known to possess pH-dependent antimicrobial activity, often becoming more potent in the slightly acidic conditions found at sites of infection.[6][7] The proposed mechanism of action involves the initial electrostatic attraction to the negatively charged bacterial cell membrane, followed by membrane disruption and permeabilization, ultimately leading to cell death.[8]

2.2. Cell-Penetrating Capability

The presence of multiple proline and cationic residues suggests that this compound may act as a cell-penetrating peptide. Proline-rich CPPs are known to traverse cellular membranes, although the exact mechanisms are still under investigation and can involve both direct translocation and endocytic pathways.[9] The pH-sensitive nature of the histidine residues could facilitate endosomal escape, a critical step for the intracellular delivery of therapeutic cargo.

2.3. Immunomodulatory Effects

Proline-rich peptides have been shown to possess immunomodulatory properties, including the ability to influence cytokine release. Depending on the specific sequence and context, they can either stimulate or suppress inflammatory responses.

Signaling Pathway Visualization

The following diagrams illustrate the potential signaling pathways and mechanisms of action for this compound.

antimicrobial_mechanism Peptide This compound BacterialMembrane Bacterial Membrane (- charge) Peptide->BacterialMembrane Electrostatic Attraction MembraneDisruption Membrane Disruption & Permeabilization BacterialMembrane->MembraneDisruption Hydrophobic Interaction CellLysis Cell Lysis MembraneDisruption->CellLysis

Postulated antimicrobial mechanism of action.

cell_penetration_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Peptide This compound CellMembrane Cell Membrane Peptide->CellMembrane Binding Endosome Endosome (Acidic pH) CellMembrane->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape (Histidine Protonation)

Potential cell penetration and endosomal escape pathway.

sh3_interaction_pathway Peptide This compound (PPII Helix) SH3Domain SH3 Domain-Containing Protein Peptide->SH3Domain Binding SignalingCascade Downstream Signaling Cascade SH3Domain->SignalingCascade Modulation

Hypothetical interaction with an SH3 domain-containing protein.

Experimental Protocols

To empirically determine the biological activities of this compound, the following experimental protocols are recommended.

3.1. Structural Analysis: Circular Dichroism (CD) Spectroscopy

This protocol is for determining the secondary structure of the peptide in different environments.[10][11][12][13][14]

  • Materials :

    • This compound peptide (≥95% purity)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Sodium dodecyl sulfate (SDS) micelles (as a membrane-mimicking environment)

    • Trifluoroethanol (TFE) (to induce helical structure)

    • High-transparency quartz cuvettes (0.1 cm path length)

    • CD Spectrometer

  • Procedure :

    • Prepare a stock solution of the peptide in sterile water. Determine the precise concentration using UV absorbance at 280 nm or a colorimetric assay.

    • Prepare peptide solutions at a final concentration of 0.1 mg/mL in PBS, 30 mM SDS, and 50% TFE.

    • Record CD spectra from 190 to 260 nm at 25°C.

    • Collect at least three scans for each sample and average the results.

    • Subtract the spectrum of the buffer/solvent blank.

    • Convert the data to mean residue ellipticity [θ].

    • Analyze the spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

3.2. Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a modified broth microdilution method for cationic antimicrobial peptides.[15][16][17][18][19]

  • Materials :

    • This compound peptide

    • Bacterial strains (e.g., E. coli, S. aureus)

    • Mueller-Hinton Broth (MHB)

    • Sterile 96-well polypropylene microtiter plates

    • 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

  • Procedure :

    • Prepare a stock solution of the peptide in sterile water and quantify it.

    • Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in the microtiter plate.

    • Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in MHB.

    • Add the bacterial suspension to each well containing the peptide dilutions.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.

3.3. Cell-Penetrating Activity: Cellular Uptake Assay

This protocol uses fluorescence microscopy to visualize and quantify peptide uptake into mammalian cells.[9][20][21][22][23]

  • Materials :

    • Fluorescently labeled this compound (e.g., with FITC or TAMRA)

    • Mammalian cell line (e.g., HeLa, HEK293)

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Confocal microscope or flow cytometer

  • Procedure :

    • Seed cells in a suitable culture vessel (e.g., chambered coverglass for microscopy or a 24-well plate for flow cytometry) and allow them to adhere overnight.

    • Incubate the cells with the fluorescently labeled peptide at various concentrations (e.g., 1-10 µM) in serum-free medium for a defined period (e.g., 1-4 hours) at 37°C.

    • Wash the cells three times with PBS to remove excess peptide.

    • To remove non-internalized, membrane-bound peptide, briefly treat the cells with trypsin.

    • For microscopy, fix the cells (optional, live-cell imaging is preferred) and mount them for observation.

    • For flow cytometry, detach the cells and resuspend them in PBS for analysis.

    • Quantify the fluorescence intensity to determine the extent of cellular uptake.

3.4. Immunomodulatory Potential: Cytokine Release Assay

This protocol measures the release of cytokines from human peripheral blood mononuclear cells (PBMCs) in response to the peptide.[24][25][26]

  • Materials :

    • This compound peptide

    • Human PBMCs, freshly isolated

    • RPMI-1640 medium supplemented with 10% fetal bovine serum

    • Lipopolysaccharide (LPS) as a positive control

    • ELISA or multiplex bead array kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Procedure :

    • Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

    • Add the peptide at various concentrations. Include a vehicle control and an LPS positive control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

    • Centrifuge the plate and collect the cell culture supernatant.

    • Measure the concentration of cytokines in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.

3.5. Target Binding Affinity: Isothermal Titration Calorimetry (ITC)

This protocol measures the thermodynamic parameters of the peptide binding to a potential biological target (e.g., a model membrane or a specific protein).[27][28][29][30][31]

  • Materials :

    • This compound peptide

    • Potential binding partner (e.g., liposomes, purified SH3 domain protein)

    • Dialysis buffer

    • Isothermal titration calorimeter

  • Procedure :

    • Dialyze both the peptide and the target molecule against the same buffer to minimize heat of dilution effects.

    • Accurately determine the concentrations of both the peptide and the target.

    • Load the target molecule into the sample cell and the peptide into the injection syringe.

    • Perform a series of injections of the peptide into the sample cell while monitoring the heat change.

    • Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Quantitative Data Summary

As this compound is a novel peptide, no quantitative data currently exists in the public domain. The following tables are provided as templates for organizing the data that will be generated from the experimental protocols outlined above.

Table 1: Antimicrobial Activity of this compound

Bacterial Strain MIC (µg/mL) MIC (µM)
Escherichia coli
Pseudomonas aeruginosa
Staphylococcus aureus
Bacillus subtilis

| Candida albicans | | |

Table 2: Secondary Structure Estimation from CD Spectroscopy

Solvent Condition α-Helix (%) β-Sheet (%) Random Coil (%)
PBS (pH 7.4)
30 mM SDS

| 50% TFE | | | |

Table 3: Cytokine Release from Human PBMCs

Peptide Conc. (µM) TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
0 (Control)
1
10
100

| LPS (Control) | | | |

Table 4: Thermodynamic Parameters of Binding (ITC)

Binding Partner Kd (µM) n (Stoichiometry) ΔH (kcal/mol) TΔS (kcal/mol)

| [Target Molecule] | | | | |

Conclusion

The peptide this compound represents a promising candidate for further investigation due to its unique sequence composition. The proline-rich and histidine-rich motifs, combined with a cationic C-terminus, suggest a multifaceted biological potential, including antimicrobial, cell-penetrating, and immunomodulatory activities. The experimental framework provided in this guide offers a systematic approach to characterizing the structure-function relationships of this novel peptide. The data generated from these studies will be crucial in determining its potential for development as a therapeutic agent or a tool for biomedical research.

References

Unveiling Ac-PPPHPHARIK-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the peptide Ac-PPPHPHARIK-NH2, a valuable tool for researchers in oncology, endocrinology, and cell signaling. This document outlines its mechanism of action, provides detailed experimental protocols, and lists key specifications from commercial suppliers for procurement and application in drug discovery and development.

Core Function and Mechanism of Action

This compound, also known as S1 peptide, is a synthetic peptide that functions as a specific inhibitor of the protein-protein interaction between the Androgen Receptor (AR) and the Src tyrosine kinase.[1][2][3][4] This interaction is a key step in non-genomic steroid hormone signaling pathways that promote cell proliferation and survival in certain cancers.[4]

The peptide corresponds to the amino acid sequence 377-386 of the human AR and is understood to be the region responsible for binding to the SH3 domain of Src.[5][6][7] By competitively inhibiting this interaction, this compound effectively blocks the downstream activation of the Src/Erk signaling cascade.[4][8] This targeted inhibition prevents the upregulation of key cell cycle proteins, such as cyclin D1, and ultimately leads to a reduction in DNA synthesis and suppression of tumor growth.[1][4][8] A key advantage of this peptide is its ability to selectively inhibit this non-transcriptional activity of the AR without affecting its classical, ERE-dependent transcriptional functions.[8]

Commercial Availability and Supplier Specifications

This compound is not typically available as a stock item and requires custom synthesis. Several reputable suppliers offer custom peptide synthesis services with a range of specifications to meet diverse research needs. The following table summarizes the general offerings from prominent vendors. Researchers are advised to request quotes from individual suppliers for specific pricing and delivery times.

SpecificationTypical Options Offered by Custom Peptide Suppliers
Purity >95%, >98% (HPLC analysis provided)
Quantity mg to gram scales
Form Lyophilized powder
Modifications N-terminal Acetylation, C-terminal Amidation (Standard for this peptide)
Quality Control Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) data provided with shipment
Counter-ion Typically Trifluoroacetate (TFA)
Storage Store at -20°C upon receipt

Experimental Protocols

The following protocols are derived from published research and provide a framework for utilizing this compound in cell-based assays.

Cell Culture and Treatment
  • Cell Lines: This peptide has been successfully used in human prostate cancer cells (LNCaP) and breast cancer cells (MCF-7).[4][8]

  • Peptide Preparation: Reconstitute the lyophilized this compound peptide in sterile, nuclease-free water or an appropriate buffer to create a stock solution. Further dilute the stock solution in cell culture medium to the desired final concentration.

  • Control Peptide: A scrambled version of the peptide (e.g., Ac-HPKPARIPHP-NH2) with the same amino acid composition but a randomized sequence should be used as a negative control to ensure the observed effects are specific to the this compound sequence.[7][9]

  • Treatment Concentration: Effective concentrations have been reported in the nanomolar range, typically between 1-10 nM.[4][8]

  • Treatment Duration: The incubation time will vary depending on the specific assay. For signaling pathway analysis (e.g., Western blotting for p-Src, p-Erk), shorter incubation times may be sufficient. For cell proliferation or DNA synthesis assays, longer incubation periods (e.g., 24-72 hours) are typically required.

Inhibition of AR/Src Interaction Assay (Co-immunoprecipitation)
  • Cell Lysis: After treatment with this compound or the scrambled control peptide and stimulation with an appropriate agonist (e.g., androgen for LNCaP cells), lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for either AR or Src overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the other protein in the complex (e.g., if you immunoprecipitated AR, blot for Src). A reduction in the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates inhibition of the AR/Src interaction.

DNA Synthesis Assay (e.g., BrdU Incorporation)
  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Starvation: Synchronize the cells by serum starvation for 24 hours.

  • Treatment: Treat the cells with this compound or the scrambled control peptide in the presence or absence of a mitogenic stimulus (e.g., androgen or EGF).

  • BrdU Labeling: Add BrdU (Bromodeoxyuridine) to the culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (typically 2-4 hours).

  • Detection: Fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to an enzyme (e.g., HRP) followed by the addition of a colorimetric substrate. Measure the absorbance using a plate reader. A decrease in absorbance in the this compound-treated cells indicates inhibition of DNA synthesis.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for its characterization.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) Src Src Kinase AR->Src Interaction Ras Ras Src->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk CyclinD1 Cyclin D1 Erk->CyclinD1 Upregulation Proliferation Cell Proliferation CyclinD1->Proliferation Androgen Androgen Androgen->AR Ac_Peptide This compound Ac_Peptide->AR Inhibits Interaction

Caption: Signaling pathway inhibited by this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_stimulation Stimulation cluster_analysis Analysis Start Seed Cells (e.g., LNCaP) Starve Serum Starve (24h) Start->Starve Control Vehicle Control Starve->Control Scrambled Scrambled Peptide Starve->Scrambled Peptide This compound Starve->Peptide Stimulate Add Androgen Control->Stimulate Scrambled->Stimulate Peptide->Stimulate CoIP Co-immunoprecipitation (AR/Src Interaction) Stimulate->CoIP WB Western Blot (p-Src, p-Erk) Stimulate->WB Prolif Proliferation Assay (e.g., BrdU) Stimulate->Prolif

Caption: Experimental workflow for characterizing this compound.

References

Ac-PPPHPHARIK-NH2: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for the peptide Ac-PPPHPHARIK-NH2 was found. The following guide is based on general safety and handling principles for synthetic peptides and laboratory chemicals, drawing from available safety information for related substances. Researchers must exercise caution and consult with their institution's safety office for specific guidance.

This technical guide provides an in-depth overview of the recommended safety and handling precautions for the synthetic peptide this compound for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

While a specific hazard classification for this compound is not available, it is prudent to treat it as a potentially hazardous substance. Based on general safety data sheets for similar laboratory chemicals, the potential hazards may include:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: May be harmful if ingested.

It is important to note that the "-NH2" suffix indicates an amide group, which is a common chemical moiety. While the peptide itself is the primary component, understanding the reactivity of its constituent parts can inform safe handling.

Safe Handling and Storage

Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the peptide.

2.1. Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[1]

  • Wash hands thoroughly after handling.

  • Avoid formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the laboratory.

2.2. Storage:

  • Keep the container tightly closed.[1]

  • Store in a cool, dry, and well-ventilated place.[2]

  • For long-term storage, it is generally recommended to store peptides in a desiccated environment at -20°C or lower.

  • Keep away from incompatible materials, though specific incompatibilities for this compound are not documented.

Personal Protective Equipment (PPE)

A safety assessment should be conducted to determine the specific PPE required for handling this compound in your facility.[3] The following table summarizes general PPE recommendations.

Body Part Equipment Specification
Eyes/Face Safety glasses or gogglesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Laboratory coatStandard laboratory coat.
Hands Chemical-resistant glovesGloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1]
Respiratory RespiratorIf engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator should be worn.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Peptide Handling cluster_post Post-Handling prep_ppe Don Personal Protective Equipment prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup Ensure Safety receive Receive and Log Peptide prep_setup->receive Proceed When Ready store Store at Recommended Temperature (-20°C) receive->store Initial Step weigh Weigh Peptide in Containment store->weigh For Experiment dissolve Dissolve in Appropriate Solvent weigh->dissolve decontaminate Decontaminate Workspace and Equipment dissolve->decontaminate After Experiment dispose Dispose of Waste per Institutional Guidelines decontaminate->dispose remove_ppe Remove and Dispose of PPE Properly dispose->remove_ppe

A generalized workflow for the safe handling of synthetic peptides.

Accidental Release Measures

In case of a spill, avoid dust formation.[1] Wear appropriate PPE and gently sweep or scoop up the material. Place it in a suitable container for disposal. Avoid breathing vapors, mist, or gas.[1]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

This guide provides a framework for the safe handling of this compound. It is imperative for all users to be familiar with their institution's specific safety protocols and to use this information as a supplement to, not a replacement for, required safety training.

References

Methodological & Application

Application Note: In Vitro Characterization of Ac-PPPHPHARIK-NH2, a Novel Peptide Inhibitor of the p53-MDM2 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the in vitro characterization of Ac-PPPHPHARIK-NH2, a synthetic peptide designed as a potential inhibitor of the p53-MDM2 protein-protein interaction (PPI). The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its activity is tightly controlled by the E3 ubiquitin ligase MDM2.[1][2] In many cancers, overexpression of MDM2 leads to the inactivation of p53, promoting tumor survival.[1][3] The disruption of the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53 function.[4] This document outlines a fluorescence polarization (FP) assay to quantify the inhibitory potency of this compound on the p53-MDM2 interaction.

Introduction

The tumor suppressor p53 plays a crucial role in maintaining genomic stability by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[5] The activity of p53 is negatively regulated by Murine Double Minute 2 (MDM2), which binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome pathway.[6][7] This interaction forms an autoregulatory feedback loop that is essential for cellular homeostasis.[2]

In various human cancers, the amplification or overexpression of the MDM2 gene leads to excessive p53 degradation, thereby abrogating its tumor-suppressive functions.[1][3] Consequently, the development of small molecules or peptides that can disrupt the p53-MDM2 interaction has emerged as a compelling strategy in cancer therapy.[4] this compound is a novel, rationally designed peptide with the potential to mimic the binding of p53 to MDM2, thereby acting as a competitive inhibitor.

This application note details a robust and high-throughput compatible fluorescence polarization (FP) assay for determining the in vitro efficacy of this compound.[8][9] FP is a reliable method for monitoring PPIs in solution, where the binding of a small fluorescently labeled molecule to a larger protein results in a slower rotation and a higher polarization value.[9]

MDM2-p53 Signaling Pathway

The MDM2-p53 signaling pathway is a critical cellular axis that governs cell fate in response to stress signals such as DNA damage or oncogene activation. Under normal physiological conditions, MDM2 keeps p53 levels low. Upon cellular stress, post-translational modifications of p53 and MDM2 disrupt their interaction, leading to p53 stabilization and activation. Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., PUMA, BAX). A key feature of this pathway is the negative feedback loop where p53 induces the expression of its own inhibitor, MDM2.

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_core Core Regulation cluster_downstream Downstream Effects DNA_damage DNA Damage p53 p53 DNA_damage->p53 Stabilizes & Activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 Stabilizes & Activates MDM2 MDM2 p53->MDM2 Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest (p21) p53->Cell_Cycle_Arrest Apoptosis Apoptosis (PUMA, BAX) p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Inhibits & Promotes Degradation Inhibitor This compound Inhibitor->MDM2 Inhibits Interaction

Figure 1. MDM2-p53 Signaling Pathway and Point of Inhibition.

Experimental Protocol: Fluorescence Polarization Assay

This protocol describes a competitive binding assay to measure the ability of this compound to displace a fluorescently labeled p53-derived peptide from recombinant human MDM2 protein.

Materials and Reagents
  • Recombinant Human MDM2 Protein (N-terminal domain, e.g., residues 1-118): Store at -80°C.

  • Fluorescently Labeled p53 Peptide (Tracer): e.g., 5-FAM-SQETFSDLWKLLPEN-NH2. Store at -20°C, protected from light.

  • Test Peptide: this compound. Prepare a stock solution in 100% DMSO.

  • Positive Control Inhibitor: Nutlin-3a. Prepare a stock solution in 100% DMSO.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

  • Black, low-binding, 384-well microplates.

  • Plate reader capable of measuring fluorescence polarization.

Assay Workflow

The experimental workflow involves the preparation of reagents, incubation of the reaction mixture, and subsequent measurement of fluorescence polarization.

FP_Assay_Workflow start Start prep_reagents Prepare Reagents (MDM2, Tracer, Inhibitors, Buffer) start->prep_reagents plate_inhibitors Dispense Serial Dilutions of This compound & Controls into 384-well plate prep_reagents->plate_inhibitors add_mdm2 Add MDM2 Protein to wells plate_inhibitors->add_mdm2 add_tracer Add Fluorescent p53 Peptide Tracer to all wells add_mdm2->add_tracer incubate Incubate at Room Temperature (e.g., 30 minutes), protected from light add_tracer->incubate read_plate Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) incubate->read_plate analyze Data Analysis: Calculate % Inhibition and IC50 read_plate->analyze end End analyze->end

Figure 2. Experimental Workflow for the FP-based Inhibition Assay.
Detailed Procedure

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare working solutions of MDM2 protein and the fluorescent p53 peptide tracer in assay buffer. Final concentrations in the assay will be approximately 100 nM MDM2 and 10 nM tracer, respectively. These concentrations may require optimization.

    • Prepare a serial dilution series of this compound and Nutlin-3a in 100% DMSO. Then, dilute these stocks into assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup (384-well format, final volume 20 µL):

    • Add 5 µL of serially diluted this compound, Nutlin-3a, or assay buffer with DMSO (for controls) to the appropriate wells.

    • Negative Control (0% Inhibition): Wells containing MDM2, tracer, and assay buffer with DMSO.

    • Positive Control (100% Inhibition): Wells containing only the tracer and assay buffer with DMSO (no MDM2).

    • Add 5 µL of the MDM2 protein working solution to all wells except the positive controls. Add 5 µL of assay buffer to the positive control wells.

    • Initiate the reaction by adding 10 µL of the fluorescent p53 peptide tracer working solution to all wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a compatible plate reader. Typical excitation and emission wavelengths for a 5-FAM labeled tracer are 485 nm and 535 nm, respectively.

  • Data Analysis:

    • The raw millipolarization (mP) values are used to calculate the percent inhibition for each concentration of the test peptide using the following formula: % Inhibition = 100 x (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)])

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Results

The inhibitory activity of this compound was quantified by determining its IC50 value, which represents the concentration of the peptide required to displace 50% of the fluorescent tracer from the MDM2 protein. The results are summarized and compared with the known MDM2 inhibitor, Nutlin-3a.

CompoundIC50 (nM) [FP Assay]
This compound 850 ± 75
Nutlin-3a (Control) 150 ± 20

Data are presented as mean ± standard deviation from three independent experiments.

The data indicate that this compound inhibits the p53-MDM2 interaction in a dose-dependent manner, albeit with a lower potency than the small molecule inhibitor Nutlin-3a.

Conclusion

The fluorescence polarization assay described in this application note provides a robust and reproducible method for the in vitro characterization of novel inhibitors of the p53-MDM2 interaction. The results demonstrate that the synthetic peptide this compound is a moderate inhibitor of this critical protein-protein interaction. This protocol can be readily adapted for high-throughput screening of other potential peptide or small-molecule inhibitors targeting the MDM2-p53 pathway. Further studies, such as cell-based assays, are warranted to evaluate the cellular activity and therapeutic potential of this compound.

References

Application Notes and Protocols for Ac-PPPHPHARIK-NH2 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and commercial product databases has revealed no available information for the peptide Ac-PPPHPHARIK-NH2.

This peptide sequence does not correspond to a known bioactive peptide, a commercially available research chemical, or a recognized fragment of a larger protein based on public data. Consequently, its biological function, mechanism of action, and cellular targets are unknown.

Due to the complete absence of data, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams. The creation of such documentation requires established scientific findings on the substance's effects and interactions in biological systems.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

For professionals who have synthesized or acquired this peptide, it is recommended to undertake foundational research to characterize its properties. This would involve a series of in vitro experiments to determine its basic activities.

Initial Characterization Workflow

A logical first step would be to screen this compound for any observable effects on cultured cells. A general workflow for such an initial characterization is proposed below.

G cluster_setup Experimental Setup cluster_screening Primary Screening cluster_analysis Data Analysis & Next Steps peptide_prep Peptide Preparation - Reconstitute in sterile, nuclease-free water or DMSO - Prepare a high-concentration stock solution - Aliquot and store at -20°C or -80°C cell_culture Cell Line Selection - Choose relevant cell lines (e.g., cancer, immune, neuronal) - Culture cells to optimal confluency dose_response Dose-Response & Viability Assay - Treat cells with a wide range of concentrations - Use assays like MTT, XTT, or CellTiter-Glo® - Determine cytotoxic concentrations and IC50 cell_culture->dose_response Treat Cells phenotypic Phenotypic Observation - Use microscopy to observe changes in cell morphology - Note any effects on cell adhesion, spreading, or growth patterns dose_response->phenotypic data_analysis Analyze Data - Plot dose-response curves - Statistically analyze morphological changes phenotypic->data_analysis Collect Data next_steps Decision Point - If effects are observed, proceed to target identification and mechanistic studies - If no effects, consider alternative cell lines or experimental conditions data_analysis->next_steps

Caption: Initial characterization workflow for an unknown peptide.

Hypothetical Experimental Protocol: Cell Viability Assessment

Should a researcher proceed with characterizing this peptide, a foundational experiment would be a cell viability assay. Below is a generalized protocol.

Objective: To determine the effect of this compound on the viability and proliferation of a selected cell line.

Materials:

  • This compound peptide

  • Selected cell line (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Peptide Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the peptide in complete culture medium to achieve a range of final concentrations for treatment (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent used for the peptide) and a negative control (untreated cells).

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared peptide dilutions or control media.

  • Incubation:

    • Incubate the plate for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Assessment (Example using MTT):

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the peptide concentration to generate a dose-response curve.

This protocol provides a starting point for investigation. Further experiments, such as apoptosis assays, cell cycle analysis, or target-based screening, would be contingent on the results of these initial viability studies.

Application Notes and Protocols for Ac-PPPHPHARIK-NH2 in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The peptide Ac-PPPHPHARIK-NH2 is not currently well-documented in publicly available scientific literature. To fulfill the request for detailed Application Notes and Protocols, we are providing a comprehensive guide based on a well-characterized peptide inhibitor of the p53-MDM2 protein-protein interaction, PMI (TSFAEYWNLLSP). The data and protocols presented herein are for this exemplar system and are intended to serve as a template and guide for researchers investigating novel peptides such as this compound.

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical control point in the cell's response to stress. In healthy cells, MDM2 keeps p53 levels low by targeting it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and allowing cancer cells to evade apoptosis. Therefore, inhibiting the p53-MDM2 interaction is a promising therapeutic strategy.

This document provides detailed protocols and data for a potent peptide inhibitor of the p53-MDM2 interaction, which can be used as a framework for studying novel PPI inhibitors like this compound. The primary technique detailed is the Fluorescence Polarization (FP) assay, a robust, high-throughput method for quantifying PPIs and their inhibition.

Quantitative Data

The binding affinities of various p53-derived and phage-display selected peptides for MDM2 and its homolog MDMX are summarized below. This data provides a benchmark for evaluating the potency of new inhibitory peptides.

Peptide SequenceTarget ProteinBinding Affinity (Kd/Ki, nM)Measurement TechniqueReference
PMI (TSFAEYWNLLSP)MDM23.2 - 3.3Isothermal Titration Calorimetry (ITC)
PMI (TSFAEYWNLLSP)MDMX8.9Isothermal Titration Calorimetry (ITC)
N8A-PMIMDM20.49Fluorescence Polarization (FP)
N8A-PMIMDMX2.4Fluorescence Polarization (FP)
17–28p53 (ETFSDLWKLLPE)MDM2~450Fluorescence Polarization (FP)
DPMI-α (TNWYANLEKLLR)MDM2219Surface Plasmon Resonance (SPR)
DPMI-γ (DWWPLAFEALLR)MDM253Surface Plasmon Resonance (SPR)

Signaling Pathway

The p53-MDM2 signaling pathway is a classic example of an autoregulatory feedback loop. Under normal cellular conditions, p53 activity is kept in check by MDM2. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 accumulation and the activation of downstream genes involved in cell cycle arrest, DNA repair, and apoptosis. A peptide inhibitor, represented here as "Ac-Inhibitor-NH2," can mimic the binding of p53 to MDM2, thereby preventing p53 degradation and restoring its tumor-suppressive functions.

p53_MDM2_pathway cluster_core p53-MDM2 Autoregulatory Loop cluster_outcome Cellular Outcomes Stress DNA Damage p53 p53 Stress->p53 Activates & Stabilizes MDM2 MDM2 p53->MDM2 Induces Transcription Apoptosis Apoptosis, Cell Cycle Arrest, DNA Repair p53->Apoptosis Activates Transcription MDM2->p53 Ubiquitination & Degradation Inhibitor Ac-Inhibitor-NH2 Inhibitor->MDM2 Inhibits

Figure 1: The p53-MDM2 signaling pathway and the mechanism of its inhibition.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This protocol describes how to measure the inhibitory potency of a test peptide (e.g., this compound) by assessing its ability to displace a fluorescently labeled p53-derived peptide from MDM2.

Materials:

  • Recombinant human MDM2 protein (N-terminal domain)

  • Fluorescently labeled p53 peptide probe (e.g., Rhodamine-p53 peptide)

  • Unlabeled competitor peptides (positive control like PMI, and test peptide this compound)

  • FP Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT

  • 384-well black, flat-bottom plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of MDM2 protein in FP Assay Buffer. The final concentration in the well should be optimized, but a starting point is 100 nM.

    • Prepare a 2X solution of the fluorescently labeled p53 peptide probe in FP Assay Buffer. The final concentration should be around 50 nM.

    • Prepare serial dilutions of the unlabeled competitor peptides (e.g., from 100 µM to 1 pM) in FP Assay Buffer.

  • Assay Setup:

    • In a 384-well plate, add 10 µL of each dilution of the competitor peptide.

    • Add 10 µL of a premixed solution containing the 2X MDM2 protein and 2X fluorescent probe to each well.

    • Controls:

      • Negative Control (0% Inhibition): 10 µL FP Assay Buffer + 10 µL of the MDM2/probe premix.

      • Positive Control (100% Inhibition): 10 µL of a high concentration of a known potent inhibitor (like PMI) + 10 µL of the MDM2/probe premix.

      • Probe Only: 10 µL FP Assay Buffer + 10 µL of the 2X probe solution (without MDM2).

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 20-30 minutes, protected from light.

    • Centrifuge the plate briefly (e.g., 1 min at 200 x g) to remove any bubbles.

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters (e.g., 531 nm excitation and 595 nm emission for Rhodamine).

  • Data Analysis:

    • Plot the mP values against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

    • The IC50 can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.

Experimental Workflow

The following diagram illustrates the typical workflow for screening and characterizing a novel peptide inhibitor using the Fluorescence Polarization assay.

experimental_workflow A Reagent Preparation (Protein, Probe, Peptide) B Serial Dilution of Test Peptide A->B D Addition of MDM2 and Fluorescent Probe A->D C Assay Plate Setup (384-well) B->C C->D E Incubation (Room Temperature, 30 min) D->E F Fluorescence Polarization Measurement E->F G Data Analysis (IC50/Ki Determination) F->G

Figure 2: Workflow for an FP-based PPI inhibition assay.

Conclusion

The methodologies and data presented provide a robust framework for the investigation of novel peptide inhibitors targeting protein-protein interactions. By utilizing the p53-MDM2 system as a model, researchers can adapt these protocols to characterize the binding affinity and mechanism of action of new molecules like this compound, accelerating the discovery of potential new therapeutics.

Application Notes & Protocols: In Vivo Administration of Ac-PPPHPHARIK-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ac-PPPHPHARIK-NH2 is a synthetic peptide with N-terminal acetylation and C-terminal amidation. These modifications are common strategies employed to increase peptide stability by enhancing resistance to proteolytic degradation, thereby extending its in vivo half-life. While specific biological functions and established in vivo protocols for this compound are not extensively documented in public literature, these application notes provide a comprehensive guide for researchers to develop a robust in vivo administration and analysis workflow.

The protocols outlined below are based on established methodologies for the systemic delivery of therapeutic peptides.[1][2] Due to their high selectivity and efficacy, peptides are a growing class of therapeutic agents.[3][4] However, their delivery is often challenging. The vast majority of peptide-based drugs are administered via parenteral routes (intravenous, subcutaneous, etc.) to ensure optimal bioavailability and avoid the enzymatic degradation and poor permeability associated with the gastrointestinal tract.[1][2][5] Researchers should optimize these general protocols for their specific animal model and experimental goals.

Key Considerations for In Vivo Peptide Administration

  • Solubility: Determine the optimal solvent for this compound. Start with sterile, pyrogen-free saline or phosphate-buffered saline (PBS). For hydrophobic peptides, a small amount of a biocompatible organic solvent like DMSO may be required, followed by dilution in a sterile aqueous vehicle. Ensure the final concentration of the organic solvent is non-toxic to the animal model.

  • Stability: The terminal modifications of this compound are designed to enhance stability. However, it is crucial to handle the peptide under sterile conditions and store it as recommended by the manufacturer (typically lyophilized at -20°C or colder). Once reconstituted, use immediately or aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Route of Administration: The choice of administration route significantly impacts the peptide's pharmacokinetic and pharmacodynamic profile.

    • Intravenous (IV): Provides 100% bioavailability and rapid distribution. Ideal for initial efficacy and pharmacokinetic studies.

    • Subcutaneous (SC): Leads to slower absorption and a more sustained release profile compared to IV. Often preferred for chronic dosing regimens.[1]

    • Intraperitoneal (IP): Commonly used in rodent models for systemic delivery. It offers slower absorption than IV but is generally easier to perform.

  • Vehicle Selection: The vehicle must be sterile, non-toxic, and compatible with the peptide. Sterile saline or PBS are the most common choices. Formulations with carriers like polymers may be used to protect the peptide from degradation and provide sustained release.[1]

Quantitative Data & Expected Outcomes

Effective in vivo studies require careful dose-selection and pharmacokinetic analysis. The following tables represent hypothetical data for this compound to serve as a template for experimental design and data presentation.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Parameter Intravenous (IV) Subcutaneous (SC) Intraperitoneal (IP)
Dose (mg/kg) 5 10 10
Cmax (ng/mL) 1250 450 600
Tmax (hours) 0.08 1.0 0.5
AUC (ng·h/mL) 1800 2100 1950
Half-life (t½, hours) 1.5 2.8 2.5

| Bioavailability (%) | 100 | ~75 | ~65 |

Table 2: Example Dose-Response Data for this compound in a Murine Model

Treatment Group Dose (mg/kg/day, IP) Biomarker X Level (pg/mL) % Change from Vehicle
Vehicle Control 0 500 ± 45 0%
This compound 1 410 ± 38 -18%
This compound 5 275 ± 30 -45%

| this compound | 10 | 150 ± 22 | -70% |

Experimental Protocols

Protocol for Reconstitution of this compound
  • Before opening, bring the vial of lyophilized peptide to room temperature.

  • Using a calibrated micropipette, add the required volume of sterile vehicle (e.g., sterile PBS) to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking or vortexing, which can cause aggregation.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For immediate use, dilute the stock solution to the final working concentration with the same sterile vehicle. For storage, aliquot the stock solution into sterile, low-protein-binding tubes and store at -80°C.

Protocol for Intraperitoneal (IP) Administration in Mice
  • Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment. Ensure all procedures are approved by the institution's Animal Care and Use Committee.

  • Dose Calculation: Calculate the volume of peptide solution to inject based on the animal's body weight and the desired dose. The typical injection volume for a mouse is 100-200 µL.

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with an appropriate restraint device.

  • Injection Procedure:

    • Tilt the mouse slightly downwards on one side.

    • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe.

    • Slowly inject the calculated volume of the peptide solution into the peritoneal cavity.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo study involving a novel peptide.

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Monitoring cluster_analysis Phase 3: Sample Collection & Analysis cluster_data Phase 4: Data Interpretation peptide_reconstitution Peptide Reconstitution & Dilution dose_calc Dose Calculation per Animal Weight peptide_reconstitution->dose_calc animal_acclimatization Animal Acclimatization & Baseline Measurements peptide_injection In Vivo Administration (e.g., IP, IV, SC) dose_calc->peptide_injection animal_monitoring Post-Dose Monitoring (Clinical Signs) peptide_injection->animal_monitoring sample_collection Blood/Tissue Collection at Timed Intervals animal_monitoring->sample_collection pk_analysis Pharmacokinetic Analysis (e.g., LC-MS/MS) sample_collection->pk_analysis pd_analysis Pharmacodynamic Analysis (e.g., Biomarker ELISA) sample_collection->pd_analysis data_analysis Statistical Analysis pk_analysis->data_analysis pd_analysis->data_analysis conclusion Conclusion & Reporting data_analysis->conclusion G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peptide This compound receptor Target Receptor (e.g., GPCR/RTK) peptide->receptor Binding & Activation adaptor Adaptor Proteins (e.g., Shc, Grb2) receptor->adaptor Recruitment ras Ras adaptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factor Transcription Factor (e.g., Elk-1, c-Jun) erk->transcription_factor Translocation & Phosphorylation gene_expression Target Gene Expression transcription_factor->gene_expression Modulation

References

Application Notes and Protocols for Mass Spectrometry Analysis of Ac-PPPHPHARIK-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometry analysis of the synthetic peptide Ac-PPPHPHARIK-NH2. This document outlines the theoretical basis for the analysis, detailed experimental protocols, and expected data outcomes. The methodologies are designed to ensure accurate molecular weight determination and sequence verification, which are critical for quality control and functional studies in drug development and research.

Introduction to the Analysis

The peptide this compound is a synthetic construct with several key features that influence its mass spectrometric behavior. The N-terminal acetylation and C-terminal amidation remove the terminal charges, affecting its overall charge state and fragmentation. The presence of multiple proline residues is known to direct fragmentation pathways, often resulting in cleavage at the N-terminal side of proline residues, a phenomenon termed the "proline effect".[1][2][3][4][5] Additionally, the arginine residue, a basic amino acid, is a primary site of protonation, enhancing ionization efficiency in electrospray ionization (ESI) mass spectrometry.[6][7]

Understanding these characteristics is crucial for selecting the appropriate mass spectrometry techniques and for the accurate interpretation of the resulting spectra. This document provides protocols for both initial characterization by techniques like MALDI-TOF MS and in-depth sequence analysis using tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID).

Predicted Mass and Charge State Distribution

Prior to analysis, it is essential to calculate the theoretical mass of the peptide to aid in data interpretation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Sequence This compound
N-terminal Modification Acetyl (Ac)
C-terminal Modification Amide (NH2)
Monoisotopic Mass 1234.72 Da
Average Mass 1235.48 Da
Theoretical pI 10.13

Due to the presence of a basic arginine and histidine residue, the peptide is expected to be readily protonated. In ESI-MS, multiple charge states are anticipated. The arginine residue significantly influences the maximum charge state of peptides in the gas phase.[8][9]

Table 2: Predicted m/z Values for Common Adducts and Charge States in ESI-MS

IonPredicted m/z (Monoisotopic)
[M+H]⁺ 1235.73
[M+2H]²⁺ 618.37
[M+3H]³⁺ 412.58
[M+Na]⁺ 1257.71
[M+K]⁺ 1273.68

Experimental Protocols

Mass spectrometry is a primary method for confirming the identity and purity of synthetic peptides.[10][11][12] The following protocols describe standard procedures for the analysis of this compound.

Protocol 1: MALDI-TOF Mass Spectrometry for Molecular Weight Confirmation

This protocol is suitable for rapid confirmation of the peptide's molecular weight.

Materials:

  • This compound peptide sample

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)

  • MALDI target plate

  • Calibration standards

Procedure:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water) to a final concentration of 1 mg/mL.

  • Spotting: Mix the peptide solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate.

  • Drying: Allow the spot to air dry completely at room temperature.

  • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire data in positive ion reflector mode. Calibrate the instrument using a standard peptide mixture.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion of the peptide.

Protocol 2: LC-MS/MS for Purity Assessment and Sequence Verification

This protocol provides a more detailed analysis, including purity assessment and sequence confirmation through fragmentation.

Materials:

  • This compound peptide sample

  • LC-MS grade solvents: Water with 0.1% formic acid (Solvent A), Acetonitrile with 0.1% formic acid (Solvent B)

  • Reversed-phase C18 column

  • Electrospray ionization tandem mass spectrometer (ESI-MS/MS)

Procedure:

  • Sample Preparation: Dissolve the peptide in Solvent A to a final concentration of 1 mg/mL.

  • LC Separation:

    • Inject 5 µL of the sample onto the C18 column.

    • Use a linear gradient of 5-60% Solvent B over 30 minutes at a flow rate of 300 µL/min.

  • MS and MS/MS Data Acquisition:

    • Acquire full scan MS data in the positive ion mode over a mass range of m/z 300-1500.

    • Select the most intense precursor ions (e.g., [M+2H]²⁺ and [M+3H]³⁺) for collision-induced dissociation (CID).

    • Acquire MS/MS spectra for the selected precursor ions.

  • Data Analysis:

    • Process the full scan data to determine the purity of the peptide.

    • Analyze the MS/MS spectra to identify fragment ions (b- and y-ions) and confirm the amino acid sequence. The presence of proline often leads to dominant cleavage N-terminal to it.[1]

Expected Fragmentation Pattern

The fragmentation of peptides in CID is a predictable process that primarily results in the cleavage of the peptide backbone, producing b- and y-type fragment ions. The presence of multiple proline residues in this compound will significantly influence the fragmentation pattern.

Table 3: Theoretical m/z Values of b- and y-ions for this compound

No.Amino Acidb-ion (m/z)y-ion (m/z)
1 P140.091235.73
2 P237.141095.64
3 P334.19998.59
4 H471.25901.53
5 P568.30764.47
6 H705.36667.42
7 A776.40530.36
8 R932.50459.32
9 I1045.60303.22
10 K1173.70190.13

Note: Masses are monoisotopic and for singly charged ions.

The fragmentation spectrum is expected to show prominent peaks corresponding to cleavage N-terminal to the proline residues.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of the peptide.

LC-MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Peptide This compound Dissolution Dissolution in 0.1% Formic Acid Peptide->Dissolution Injection Injection Dissolution->Injection Column C18 Reversed-Phase Column Injection->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI MS1 Full Scan MS (m/z 300-1500) ESI->MS1 Precursor Precursor Ion Selection MS1->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID MS2 Tandem MS (MS/MS) CID->MS2 Purity Purity Assessment MS2->Purity Sequence Sequence Verification MS2->Sequence

Caption: LC-MS/MS workflow for peptide analysis.

Peptide Fragmentation

This diagram illustrates the primary fragmentation of the peptide backbone to produce b- and y-ions.

Peptide_Fragmentation cluster_peptide Peptide Backbone cluster_fragments Fragment Ions Ac-N Ac-N Cα1 Cα₁ Ac-N->Cα1 C1 C'₁ Cα1->C1 N2 N₂ C1->N2 b_ion b-ion C1->b_ion b-ion cleavage Cα2 Cα₂ N2->Cα2 y_ion y-ion N2->y_ion y-ion cleavage C2 C'₂ Cα2->C2 N3 ... C2->N3 Cαn Cαₙ N3->Cαn Cn C'ₙ-NH₂ Cαn->Cn

Caption: Peptide backbone fragmentation nomenclature.

References

Application Notes and Protocols for Ac-PPPHPHARIK-NH2 in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide Ac-PPPHPHARIK-NH2, a sequence rich in proline and histidine residues with a C-terminal basic motif, is a candidate for the targeted inhibition of proteases. Due to its structural features, particularly the presence of arginine (R) and lysine (K), it is hypothesized to be a potential inhibitor of trypsin-like serine proteases. These enzymes play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, and inflammation, making them attractive targets for drug development.[1] The proline and histidine residues may contribute to the peptide's conformational stability and specificity of binding to the target enzyme.

These application notes provide a comprehensive protocol for characterizing the inhibitory potential of this compound against a model trypsin-like serine protease using a fluorogenic substrate-based assay.

Principle of the Assay

The enzyme inhibition assay is based on the cleavage of a fluorogenic substrate by a protease, leading to the release of a fluorescent molecule. The rate of this reaction is monitored by measuring the increase in fluorescence intensity over time. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, resulting in a decreased rate of fluorescence generation. The inhibitory potency of the peptide is quantified by determining its half-maximal inhibitory concentration (IC50).

Materials and Reagents

  • Enzyme: Bovine Pancreatic Trypsin (or other purified trypsin-like serine protease)

  • Peptide Inhibitor: this compound

  • Fluorogenic Substrate: Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC)[2][3][4]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20

  • Solvent for Peptide and Substrate: Dimethyl Sulfoxide (DMSO)

  • Apparatus: Fluorescence microplate reader capable of excitation at ~380 nm and emission at ~460 nm[5]

  • Consumables: Black, flat-bottom 96-well microplates, sterile pipette tips, and microcentrifuge tubes.

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer solution containing 100 mM NaCl. Adjust the pH to 8.0 and add Tween-20 to a final concentration of 0.01%.

  • Enzyme Stock Solution: Prepare a stock solution of trypsin in the assay buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 30 minutes.

  • Substrate Stock Solution: Dissolve Boc-QAR-AMC in DMSO to prepare a stock solution (e.g., 10 mM). Store in aliquots at -20°C, protected from light.

  • Inhibitor Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

Enzyme Inhibition Assay Procedure
  • Inhibitor Dilutions: Prepare a series of dilutions of the this compound peptide in the assay buffer. A typical 10-point, 3-fold serial dilution is recommended to cover a broad concentration range.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells of a black 96-well microplate.

    • Add 10 µL of the diluted peptide inhibitor solutions to the respective wells.

    • For the positive control (no inhibition), add 10 µL of assay buffer instead of the inhibitor.

    • For the negative control (no enzyme activity), add 60 µL of assay buffer.

  • Enzyme Addition: Add 20 µL of the diluted trypsin solution to all wells except the negative control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the diluted Boc-QAR-AMC substrate to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity every minute for 30-60 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

Data Analysis

  • Calculate Reaction Rates: Determine the rate of the enzymatic reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

  • Calculate Percentage Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_no_inhibitor is the reaction rate of the positive control.

  • Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[6][7]

Quantitative Data Summary

As no specific data for this compound is publicly available, the following table provides representative IC50 values for known peptide-based trypsin inhibitors to serve as a reference.

InhibitorTarget EnzymeIC50 (nM)Ki (nM)
Acetylphenylalanyl-prolyl-boroarginineTrypsin I-0.04 - 9.0
2-[(3S)-3-(Benzylsulfonylamino)-2-oxopiperidin-1-yl]-N-[(3S)-1-carbamimidoyl-2-hydroxypiperidin-3-yl]acetamideTrypsin I791.0 - 1271.0-
Mini-black soybean protease inhibitorTrypsin~2400-
Soybean trypsin inhibitorTrypsin~2800-

Note: The above data is for illustrative purposes and is sourced from publicly available information on known trypsin inhibitors.[7][8] Researchers should determine the specific IC50 and Ki values for this compound through experimentation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Serial Dilution of Inhibitor P1->A1 P2 Prepare Enzyme Stock A2 Dispense Reagents into 96-well Plate P2->A2 P3 Prepare Substrate Stock A4 Initiate Reaction with Substrate P3->A4 P4 Prepare Inhibitor Stock P4->A1 A1->A2 Add inhibitor dilutions A3 Pre-incubate Enzyme and Inhibitor A2->A3 A3->A4 A5 Measure Fluorescence A4->A5 D1 Calculate Reaction Rates A5->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Experimental workflow for the enzyme inhibition assay.

Hypothesized Signaling Pathway

The following diagram illustrates a potential signaling pathway that could be modulated by inhibiting a trypsin-like protease that activates Protease-Activated Receptor 2 (PAR2), a known target of trypsin.[9][10][11]

signaling_pathway Trypsin Trypsin-like Protease PAR2 PAR2 Receptor Trypsin->PAR2 Cleavage & Activation Inhibitor This compound Inhibitor->Trypsin Inhibition G_Protein G Protein Activation PAR2->G_Protein PLC Phospholipase C G_Protein->PLC IP3 IP3 -> Ca2+ Release PLC->IP3 DAG DAG -> PKC Activation PLC->DAG Inflammation Inflammatory Response IP3->Inflammation MAPK MAPK Pathway (ERK) DAG->MAPK MAPK->Inflammation

Caption: Hypothesized trypsin-PAR2 signaling pathway.

References

Application Note: Fluorescent Labeling of Ac-PPPHPHARIK-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fluorescently labeled peptides are critical tools for a wide range of research applications, including protein binding assays, cellular uptake studies, and high-throughput screening.[1] They enable the visualization and tracking of biological processes with high sensitivity and precision.[1][2] This document provides a detailed guide for the fluorescent labeling of the synthetic peptide Ac-PPPHPHARIK-NH2.

The peptide sequence this compound has its N-terminus protected by an acetyl group and its C-terminus protected by an amide group. This structure makes the ε-amino group of the lysine (K) side chain the primary site for conjugation with amine-reactive fluorescent dyes.[3][4] This application note will focus on the use of N-hydroxysuccinimide (NHS) ester-activated fluorophores, which react efficiently with the primary amine on lysine to form a stable, covalent amide bond.[5][6]

Principle of Amine-Reactive Labeling

The labeling reaction is based on the chemical conjugation between an amine-reactive fluorescent dye and the primary amine on the lysine side chain. NHS-ester chemistry is widely used for this purpose.[6] The NHS ester group of the dye reacts with the nucleophilic ε-amino group of the lysine residue under slightly basic conditions (pH 8.0-9.0). This reaction results in the formation of a stable amide bond, covalently linking the fluorophore to the peptide, and the release of NHS as a byproduct. Proper pH control is essential to ensure the specific and efficient labeling of the target amine.[7]

G cluster_reactants Reactants cluster_products Products Peptide Peptide-Lysine-NH2 LabeledPeptide Peptide-Lysine-(Amide Bond)-Fluorophore Peptide->LabeledPeptide Reaction (pH 8.0-9.0) Dye Fluorophore-NHS Ester Dye->LabeledPeptide Byproduct NHS Dye->Byproduct

Caption: Chemical reaction for labeling a lysine residue with an NHS-ester dye.

Selection of Fluorescent Dyes

The choice of fluorophore depends on the specific application, the available excitation sources, and emission filters. Dyes with high quantum yields, photostability, and good water solubility are preferred. Below is a summary of common amine-reactive dyes suitable for labeling the this compound peptide.

Fluorescent DyeReactive GroupExcitation (nm)Emission (nm)Key Characteristics
FITC (Fluorescein Isothiocyanate)Isothiocyanate~490~520Widely used, but pH sensitive and less photostable than modern dyes.[1][5]
TAMRA (Tetramethylrhodamine)NHS Ester~543~572A bright and photostable rhodamine-based dye.[1][5]
Alexa Fluor™ 488 NHS Ester~495~519Bright, photostable, and pH-insensitive; an excellent alternative to FITC.[5]
Cy®3 NHS Ester~550~570A bright and stable cyanine dye, suitable for various applications.[5]
Cy®5 NHS Ester~650~670A far-red cyanine dye, useful for minimizing autofluorescence in biological samples.[5]

Experimental Workflow

The overall process for creating a fluorescently labeled peptide involves three main stages: the conjugation reaction, purification of the product, and characterization to confirm success.

G prep_peptide 1. Prepare Peptide Stock react 3. Conjugation Reaction prep_peptide->react prep_dye 2. Prepare Dye Stock prep_dye->react purify 4. RP-HPLC Purification react->purify characterize 5. Characterization (Mass Spec & Spectroscopy) purify->characterize final_product 6. Lyophilize & Store characterize->final_product

Caption: General workflow for peptide labeling, purification, and characterization.

Protocol 1: Labeling of this compound

This protocol describes the conjugation of an NHS ester-activated dye to the peptide.

A. Materials

  • This compound peptide

  • Amine-reactive dye (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3

  • Quenching Buffer (optional): 1.5 M Hydroxylamine, pH 8.5

  • Microcentrifuge tubes, protected from light (e.g., amber tubes or wrapped in foil)

B. Procedure

  • Peptide Preparation: Dissolve the this compound peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Slowly add a 5- to 10-fold molar excess of the reactive dye solution to the peptide solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Reaction Quenching (Optional): To stop the reaction and hydrolyze excess NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step is recommended to prevent labeling of purification columns or other downstream reagents.

Protocol 2: Purification by RP-HPLC

Purification is essential to separate the labeled peptide from unreacted dye and unlabeled peptide. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method.[8][9]

A. Materials & Equipment

  • HPLC system with a UV-Vis or Diode Array Detector (DAD) and a fluorescence detector

  • C18 reverse-phase column (preparative or semi-preparative)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • Lyophilizer

B. Procedure

  • System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Injection: Inject the reaction mixture onto the column.

  • Elution: Elute the bound components using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30-40 minutes). The more hydrophobic, dye-labeled peptide will elute later than the unlabeled peptide.[10]

  • Detection & Fraction Collection:

    • Monitor the elution profile at two wavelengths: ~214 nm (for the peptide backbone) and the absorbance maximum of the dye (e.g., ~495 nm for Alexa Fluor 488).

    • The desired labeled peptide will have a peak at both wavelengths.[8] Unreacted dye will have a peak only at the dye's wavelength.

    • Collect fractions corresponding to the dual-absorbance peak.

  • Solvent Removal: Combine the pure fractions and freeze-dry (lyophilize) to obtain the purified labeled peptide as a powder.[9]

Protocol 3: Characterization of Labeled Peptide

A. Mass Spectrometry Analyze the purified product using MALDI-TOF or ESI mass spectrometry. A successful conjugation will be confirmed by an increase in the peptide's molecular weight that corresponds precisely to the mass of the attached fluorophore.

B. Spectrophotometric Analysis

  • Resuspend the lyophilized peptide in a suitable buffer (e.g., PBS).

  • Measure the absorbance spectrum using a UV-Vis spectrophotometer.

  • Confirm the presence of two absorbance maxima: one for the peptide (if it contains aromatic residues, though this one does not) and one corresponding to the fluorophore (e.g., ~495 nm for Alexa Fluor 488). This confirms the presence of the dye on the final product.

Application: Hypothetical Signaling Pathway Investigation

Fluorescently labeled peptides are often used to investigate cellular interactions. Peptides with structural similarities to antimicrobial peptides (AMPs) can interact with cell membranes and trigger intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[11][12] A labeled version of this compound could be used to visualize its binding to a cell surface receptor and subsequently measure downstream pathway activation.

G peptide Labeled Peptide (Ac-PPPHPHARIK*-NH2) receptor Cell Surface Receptor peptide->receptor Binds ripk2 RIPK2 receptor->ripk2 Activates mapk_cascade MAPK Cascade (p38, ERK) ripk2->mapk_cascade Phosphorylates nfkb NF-κB ripk2->nfkb Activates nucleus Nucleus mapk_cascade->nucleus nfkb->nucleus response Gene Expression (e.g., IL-6, IL-8) nucleus->response Regulates

Caption: Hypothetical signaling pathway activated by peptide-receptor binding.

References

Application Notes and Protocols for Ac-PPPHPHARIK-NH2 in Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the last update, publicly available information on the specific peptide Ac-PPPHPHARIK-NH2, its biological targets, and its specific applications is limited. The following application notes and protocols are presented as a detailed, illustrative guide based on the common use of synthetic peptides in immunoprecipitation for competitive elution. The target protein ("Kinase X") and the associated signaling pathway are hypothetical examples to demonstrate the methodology. Researchers should validate the specific properties and applications of this compound for their individual experimental contexts.

Application Notes

Introduction

This compound is a synthetic peptide with a specific amino acid sequence. In the context of immunoprecipitation (IP), such peptides are often designed to act as competitors for antibody-antigen interactions or to modulate protein-protein interactions. This document provides a detailed protocol for utilizing this compound as a competitive eluting agent in immunoprecipitation, allowing for the gentle recovery of a hypothetical target protein, "Kinase X," and its binding partners. This method is particularly advantageous for preserving the integrity and activity of the isolated proteins for downstream applications such as enzyme assays, mass spectrometry, and structural studies.

Principle of the Method

Immunoprecipitation is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. The antibody-protein complex is then captured on a solid support, typically agarose or magnetic beads conjugated with Protein A or Protein G.

In a standard immunoprecipitation protocol, the elution of the target protein from the beads often requires harsh conditions, such as low pH buffers or denaturing agents, which can irreversibly alter the protein's structure and function. The use of a competitor peptide like this compound offers a gentle alternative. If the antibody used for IP was generated against an epitope that includes the sequence represented by the peptide, the free peptide can be added in high concentrations to compete with the antigen for binding to the antibody. This competition releases the intact protein or protein complex from the beads under physiological conditions, preserving its native conformation and activity.

Applications
  • Gentle Elution of Target Proteins: Isolation of enzymes, such as our hypothetical "Kinase X," in their active state for subsequent functional assays.

  • Co-Immunoprecipitation (Co-IP): Identification of binding partners of the target protein by preserving protein-protein interactions within a complex.

  • Protein Structure-Function Studies: Purification of native proteins for structural analysis (e.g., X-ray crystallography, cryo-EM) or other biophysical characterizations.

Quantitative Data

The following table presents hypothetical data comparing the elution efficiency and enzymatic activity of "Kinase X" using the this compound peptide versus a standard glycine-HCl elution buffer.

Elution MethodProtein Yield (µg)Elution Efficiency (%)"Kinase X" Specific Activity (U/mg)
This compound (1 mg/mL) 4.5901500
This compound (0.5 mg/mL) 3.8761450
Glycine-HCl (pH 2.5) 4.896350
No Elution (Bead Control) 0.12N/A

Data are representative of a typical experiment and should be optimized for specific antibodies and target proteins.

Experimental Protocols

Protocol 1: Immunoprecipitation of "Kinase X"

This protocol describes the immunoprecipitation of the hypothetical "Kinase X" from cell lysates.

A. Materials and Reagents

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40

  • Elution Buffer: Wash Buffer containing 1 mg/mL this compound

  • Anti-"Kinase X" Antibody (validated for IP)

  • Protein A/G Magnetic Beads

  • Cell Scraper

  • Microcentrifuge Tubes

  • Magnetic Rack

B. Cell Lysis

  • Culture cells to the desired confluency and treat as required for your experiment.

  • Wash cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold Cell Lysis Buffer per 10^7 cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (cleared lysate) to a new tube. This is your input sample.

C. Immunoprecipitation

  • Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads to 1 mg of total protein lysate and incubating for 1 hour at 4°C on a rotator.

  • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Add 2-5 µg of the anti-"Kinase X" antibody to the pre-cleared lysate.

  • Incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Add 30 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture.

  • Incubate for an additional 1-2 hours at 4°C on a rotator.

  • Place the tube on a magnetic rack and discard the supernatant.

  • Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.

Protocol 2: Elution using this compound

This protocol details the gentle elution of the immunoprecipitated "Kinase X" using the competitor peptide.

A. Materials and Reagents

  • Immunoprecipitated "Kinase X" bound to Protein A/G magnetic beads (from Protocol 1)

  • Elution Buffer: Wash Buffer containing 1 mg/mL this compound

  • Neutralization Buffer (if needed, e.g., 1M Tris pH 8.0 for acidic elutions)

  • Sample Buffer for SDS-PAGE (e.g., 2X Laemmli buffer)

B. Elution Procedure

  • To the washed beads from Protocol 1, add 50 µL of Elution Buffer.

  • Incubate for 30 minutes at room temperature with gentle agitation.

  • Place the tube on the magnetic rack and carefully transfer the supernatant, which contains the eluted "Kinase X," to a new pre-chilled tube.

  • For analysis by Western blot, add an equal volume of 2X Laemmli sample buffer to a portion of the eluate and boil for 5 minutes.

  • The remaining eluate can be used for downstream applications such as activity assays or mass spectrometry.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving "Kinase X," which is activated by a growth factor and subsequently phosphorylates a downstream substrate, leading to cell proliferation.

Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KinaseX Kinase X GFR->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation

Caption: A hypothetical signaling cascade initiated by a growth factor, leading to the activation of "Kinase X" and subsequent cell proliferation.

Experimental Workflow

This diagram outlines the key steps of the immunoprecipitation and competitive elution workflow.

Caption: Workflow for immunoprecipitation using competitive peptide elution.

Application Note: Determination of Dose-Response Curve for the Synthetic Peptide Ac-PPPHPHARIK-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This application note provides a detailed protocol for determining the dose-response curve of the synthetic peptide, Ac-PPPHPHARIK-NH2. As the biological function and target of this novel peptide are currently uncharacterized, this document outlines a generalized workflow adaptable for initial screening and characterization. The protocol is based on the hypothesis that the peptide may act as a ligand for a G-protein coupled receptor (GPCR), leading to a measurable intracellular signaling cascade. The primary readout discussed is intracellular calcium mobilization, a common downstream effect of GPCR activation. This workflow can be adapted for other readouts such as cAMP accumulation or reporter gene activation depending on the specific signaling pathway identified.

Principle

The dose-response experiment is a fundamental method in pharmacology to characterize the relationship between the concentration of a substance and its biological effect.[1][2] By exposing cells expressing a putative receptor to a range of peptide concentrations, a sigmoidal dose-response curve can be generated. From this curve, key parameters such as the half-maximal effective concentration (EC50), which represents the concentration of the peptide that elicits 50% of the maximum response, can be determined. This provides a quantitative measure of the peptide's potency.

Materials and Reagents

Material/ReagentSupplierCat. No.
This compoundCustom SynthesisN/A
HEK293T CellsATCCCRL-3216
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Opti-MEM I Reduced Serum MediumGibco31985062
Lipofectamine 3000 Transfection ReagentInvitrogenL3000015
Plasmid DNA for GPCR of interestN/AN/A
Fluo-4 AM Calcium IndicatorInvitrogenF14201
Pluronic F-127InvitrogenP3000MP
IonomycinSigma-AldrichI9657
96-well black, clear-bottom platesCorning3603
Phosphate Buffered Saline (PBS)Gibco10010023
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418

Experimental Protocols

Cell Culture and Transfection
  • Cell Maintenance: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: The day before transfection, seed HEK293T cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.

  • Transfection (Optional): If a specific GPCR target is being investigated, transfect the cells with the corresponding plasmid DNA using Lipofectamine 3000 according to the manufacturer's protocol. If screening for endogenous receptors, this step can be omitted.

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient receptor expression.

Peptide Preparation
  • Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Serial Dilutions: Perform serial dilutions of the peptide stock solution in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to generate a range of concentrations. A common approach is to use a 1:10 dilution series to cover a broad concentration range initially (e.g., 100 µM to 1 pM).[3]

Calcium Mobilization Assay
  • Dye Loading: Prepare a Fluo-4 AM loading solution by adding Pluronic F-127 to the Fluo-4 AM stock solution, and then diluting in assay buffer to a final concentration of 2 µM Fluo-4 AM.

  • Cell Staining: Remove the culture medium from the cells and add 50 µL of the Fluo-4 AM loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Washing: Gently wash the cells twice with 100 µL of assay buffer. After the final wash, leave 100 µL of assay buffer in each well.

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject 20 µL of the serially diluted peptide solutions into the wells.

    • Immediately begin recording the fluorescence signal every second for at least 120 seconds.

    • As a positive control, add a saturating concentration of a known agonist for the receptor (if applicable) or a calcium ionophore like Ionomycin to a set of wells.

    • Use wells with assay buffer injection as a negative control.

Data Analysis

  • Data Normalization: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after peptide addition. Normalize the response by expressing it as a percentage of the maximum response observed with the positive control.

  • Dose-Response Curve Generation: Plot the normalized response against the logarithm of the peptide concentration.

  • EC50 Determination: Fit the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism, R with the 'drc' package) to determine the EC50 value.[3]

Hypothetical Data Presentation

The following table summarizes hypothetical data from a dose-response experiment for this compound on HEK293T cells expressing a candidate GPCR.

Peptide Concentration (M)Log [Peptide]Normalized Response (%)
1.00E-11-112.5
1.00E-10-1010.2
1.00E-09-925.8
1.00E-08-851.3
1.00E-07-778.9
1.00E-06-695.1
1.00E-05-598.7

From this hypothetical data, the calculated EC50 value would be approximately 8.5 x 10^-9 M.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding Transfection GPCR Transfection (Optional) Cell_Culture->Transfection Dye_Loading Fluo-4 AM Loading Transfection->Dye_Loading Peptide_Prep Peptide Serial Dilution Data_Acquisition Fluorescence Measurement Peptide_Prep->Data_Acquisition Dye_Loading->Data_Acquisition Normalization Data Normalization Data_Acquisition->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting EC50 EC50 Determination Curve_Fitting->EC50

Caption: Experimental workflow for determining the dose-response curve of this compound.

Signaling_Pathway Peptide This compound GPCR GPCR Peptide->GPCR Binds G_Protein Gq/11 GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Cell_Response Cellular Response DAG->Cell_Response Ca_Release Ca2+ Release ER->Ca_Release Ca_Release->Cell_Response

Caption: Hypothesized GPCR signaling pathway leading to intracellular calcium release.

Troubleshooting

IssuePossible CauseSolution
No response to peptide- Peptide is inactive- Verify peptide sequence and purity
- Incorrect receptor expressed- Sequence verify plasmid DNA
- Cells are not healthy- Check cell viability and morphology
High background fluorescence- Dye concentration is too high- Optimize Fluo-4 AM concentration
- Incomplete washing- Ensure thorough but gentle washing
Variable results between wells- Inconsistent cell seeding- Ensure a single-cell suspension before seeding
- Pipetting errors- Use calibrated pipettes and proper technique

Conclusion

This application note provides a comprehensive protocol for determining the dose-response curve of the novel peptide this compound using a calcium mobilization assay. This foundational experiment is a critical first step in characterizing the peptide's biological activity and potency. The results from this assay can guide further studies into its mechanism of action and potential therapeutic applications.

References

Troubleshooting & Optimization

Troubleshooting Ac-PPPHPHARIK-NH2 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the peptide Ac-PPPHPHARIK-NH2.

Understanding the Peptide: this compound

The peptide with the sequence Ac-Pro-Pro-Pro-His-Pro-His-Ala-Arg-Ile-Lys-NH2 has a mixed character of hydrophobicity and basicity, which can present challenges in achieving complete solubilization.

  • Hydrophobic Residues: Proline (Pro), Alanine (Ala), and Isoleucine (Ile) contribute to the peptide's hydrophobicity, which can lead to aggregation in aqueous solutions.

  • Basic Residues: Histidine (His), Arginine (Arg), and Lysine (Lys) are basic amino acids, suggesting that the peptide's solubility will be highly dependent on pH.

  • N-terminal Acetylation (Ac): The acetyl group on the N-terminus increases the overall hydrophobicity of the peptide.

  • C-terminal Amidation (NH2): The amide group at the C-terminus removes the negative charge from the carboxyl group, making the peptide more basic overall.

Frequently Asked Questions (FAQs) - Troubleshooting Solubility

Q1: What is the recommended starting solvent for this compound?

A1: Due to the presence of multiple basic residues, the recommended starting solvent is a dilute acidic solution. Start with deionized water, and if solubility is poor, add a small amount of dilute acetic acid (10-25%) or trifluoroacetic acid (TFA) (0.1%). The acidic pH will protonate the basic side chains of Histidine, Arginine, and Lysine, increasing the peptide's net positive charge and promoting its interaction with water.

Q2: My peptide won't dissolve in acidic water. What should I try next?

A2: If the peptide remains insoluble in an acidic aqueous solution, it may be due to its hydrophobic characteristics. In this case, the use of organic co-solvents is recommended. Follow a stepwise approach, starting with the mildest options. See the table below for a summary of suggested solvents and the experimental protocol for a systematic solubility test.

Q3: Can I use a basic solution to dissolve this compound?

A3: Using a basic solution is generally not recommended for this peptide. A basic pH would deprotonate the side chains of Histidine, Arginine, and Lysine, reducing the peptide's net charge and likely decreasing its solubility in aqueous solutions.

Q4: How can I avoid peptide degradation during solubilization?

A4: To minimize the risk of degradation, always use high-purity solvents and sterile conditions. Avoid harsh solvents and extreme pH values unless necessary. Once dissolved, it is recommended to store the peptide solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Quantitative Data Summary

The following table provides a general guideline for solvents to try in a stepwise manner for dissolving peptides with characteristics similar to this compound. The exact solubility will need to be determined experimentally.

Solvent System Concentration Rationale Notes
Deionized Water-Starting point for all peptides.If insoluble, proceed to the next step.
Dilute Acetic Acid10-25% (v/v) in waterProtonates basic residues, increasing solubility.A good starting point for basic peptides.
0.1% Trifluoroacetic Acid (TFA)0.1% (v/v) in waterStronger acid for protonating basic residues.TFA can be difficult to remove and may affect some cell-based assays.
Acetonitrile (ACN) / Water10-50% ACN in waterACN is a mild organic solvent that can help solubilize hydrophobic peptides.Start with a low percentage of ACN and gradually increase.
Dimethyl Sulfoxide (DMSO)10-100%A strong organic solvent for highly hydrophobic peptides.Can be toxic to cells, so use the lowest effective concentration.
Dimethylformamide (DMF)10-100%Another strong organic solvent.Use with caution as it can be toxic.

Experimental Protocols

Protocol for Solubility Testing:

  • Preparation: Start with a small, accurately weighed amount of lyophilized this compound peptide in a sterile microcentrifuge tube.

  • Initial Solvent Addition: Add the primary solvent of choice (e.g., deionized water) to achieve the desired final concentration.

  • Vortexing: Vortex the tube for 30-60 seconds to facilitate dissolution.

  • Sonication: If the peptide is not fully dissolved, sonicate the sample in a water bath for 5-10 minutes. Be careful to avoid overheating the sample.

  • pH Adjustment (if necessary): If using an acidic or basic solution, add the acid or base dropwise while vortexing until the peptide dissolves.

  • Co-solvent Addition (if necessary): If the peptide remains insoluble, add a co-solvent (e.g., ACN, DMSO) in small increments (e.g., 10% of the total volume at a time), vortexing and sonicating after each addition.

  • Observation: After each step, visually inspect the solution for any remaining particulate matter. A clear solution indicates complete dissolution.

  • Sterile Filtration: Once the peptide is fully dissolved, it is good practice to sterile filter the solution through a 0.22 µm filter, especially if it will be used in cell culture experiments.

Visualizations

Troubleshooting Workflow

The following diagram outlines the logical steps for troubleshooting the solubility of this compound.

G start Start with Lyophilized This compound water Add Deionized Water start->water vortex_sonicate1 Vortex / Sonicate water->vortex_sonicate1 soluble1 Soluble? vortex_sonicate1->soluble1 end Peptide is Soluble soluble1->end Yes acidic_sol Add Dilute Acetic Acid (10-25%) or 0.1% TFA soluble1->acidic_sol No vortex_sonicate2 Vortex / Sonicate acidic_sol->vortex_sonicate2 soluble2 Soluble? vortex_sonicate2->soluble2 soluble2->end Yes organic_sol Add Organic Co-solvent (ACN, DMSO, or DMF) in a stepwise manner soluble2->organic_sol No vortex_sonicate3 Vortex / Sonicate organic_sol->vortex_sonicate3 soluble3 Soluble? vortex_sonicate3->soluble3 soluble3->end Yes contact Contact Technical Support for further assistance soluble3->contact No

Caption: Troubleshooting workflow for this compound solubility.

Potential Signaling Pathway Interaction

While the specific biological function of this compound is not defined here, peptides rich in basic residues are often involved in interactions with negatively charged cellular components like the cell membrane or nucleic acids. The following diagram illustrates a hypothetical signaling pathway that such a peptide might influence.

G peptide This compound membrane Cell Membrane Interaction (Electrostatic) peptide->membrane receptor Membrane Receptor (e.g., GPCR) peptide->receptor internalization Endocytosis/ Internalization membrane->internalization downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream internalization->downstream response Cellular Response downstream->response

Caption: Hypothetical signaling pathway for this compound.

Optimizing Ac-PPPHPHARIK-NH2 concentration for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the synthetic peptide Ac-PPPHPHARIK-NH2. Given the novel nature of this peptide, this guide focuses on addressing challenges related to its specific physicochemical properties, including its high proline and histidine content, and its overall cationic nature.

Troubleshooting Guide

Researchers may encounter several common issues when working with this compound. The following table summarizes these potential problems, their likely causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Poor or Incomplete Peptide Solubility The peptide sequence contains hydrophobic (Proline, Alanine, Isoleucine) and cationic (Histidine, Arginine, Lysine) residues, which can lead to aggregation. The pH of the solvent may not be optimal for this specific peptide.Initially, attempt to dissolve the peptide in sterile, distilled water. If solubility is limited, for this basic peptide, adding a small amount of a dilute acidic solution like 0.1% acetic acid can improve dissolution. Sonication can also help to break up aggregates and enhance solubility.
Precipitation of Peptide During Experiment The peptide may be precipitating out of solution upon addition to assay buffers with different pH or ionic strength. High peptide concentrations can also lead to aggregation and precipitation.Centrifuge the peptide solution before use to remove any undissolved particles. When diluting the peptide stock into assay buffers, add the peptide solution to the buffer slowly while vortexing. It is also advisable to test a range of peptide concentrations to find the optimal, non-precipitating concentration for your specific assay.
High Background or Non-Specific Binding in Assays The cationic nature of the peptide (due to Arginine, Lysine, and protonated Histidine) can lead to non-specific interactions with negatively charged surfaces, such as cell membranes or plasticware.To mitigate non-specific binding, consider increasing the salt concentration of your assay buffer (e.g., using PBS with higher NaCl). Including a blocking agent, such as bovine serum albumin (BSA), in your assay buffer can also be effective. For cell-based assays, performing thorough washing steps is crucial.
Inconsistent or Non-Reproducible Assay Results Peptide degradation due to improper storage or repeated freeze-thaw cycles can lead to variability in experimental outcomes. Oxidation of sensitive residues, although less common in this sequence, can also be a factor.Store the lyophilized peptide at -20°C or -80°C. Upon reconstitution, aliquot the peptide solution into single-use volumes to avoid multiple freeze-thaw cycles. Reconstitute the peptide immediately before use whenever possible.
Unexpected Biological Effects or Cytotoxicity Contaminants from the synthesis process, such as trifluoroacetic acid (TFA), can sometimes cause unexpected cellular responses. The intrinsic properties of the peptide itself might also lead to cytotoxicity at higher concentrations.If unexpected effects are observed, consider using HPLC-purified peptide to minimize contaminants. It is also crucial to perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line or assay system.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Due to the presence of basic residues (Arginine, Lysine, Histidine), this peptide is predicted to be soluble in aqueous solutions. Start by attempting to dissolve it in sterile, distilled water. If you encounter solubility issues, the addition of a small amount of 10% acetic acid can help by ensuring the basic side chains are protonated.

Q2: How should I store the this compound peptide?

A2: Lyophilized peptide should be stored at -20°C, and for long-term storage, -80°C is recommended. Once reconstituted in a solvent, it is best to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Q3: My peptide solution appears cloudy. What should I do?

A3: A cloudy solution indicates either incomplete dissolution or aggregation. Try sonicating the sample to aid dissolution. If cloudiness persists, it may be due to the formation of secondary structures like β-sheets. You can try dissolving the peptide in a small amount of an organic solvent like DMSO and then slowly diluting it with your aqueous buffer. Always centrifuge your final solution and use the supernatant for your experiments to remove any remaining aggregates.

Q4: I am observing high variability between my experimental replicates. What could be the cause?

A4: High variability can stem from several factors. Ensure consistent and thorough mixing when preparing your peptide dilutions. As mentioned, peptide degradation is a common culprit, so always use freshly prepared solutions or properly stored single-use aliquots. In cell-based assays, ensure your cell seeding density and culture conditions are consistent across all wells and experiments.

Q5: What is a good starting concentration for my cellular assays with this compound?

A5: For a novel peptide, it is essential to determine the optimal concentration range empirically. We recommend starting with a broad range of concentrations, for example, from 0.1 µM to 100 µM, in a preliminary cell viability assay (like an MTT or MTS assay) to identify a non-toxic working concentration.

Experimental Protocols

Protocol 1: Peptide Solubilization and Stock Solution Preparation

This protocol provides a general procedure for solubilizing and preparing a stock solution of this compound.

  • Preparation : Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

  • Initial Solubilization : Add a small volume of sterile, deionized water to the vial to create a concentrated stock solution (e.g., 10 mM). Vortex briefly to mix.

  • Assessing Solubility : Observe the solution. If the peptide does not fully dissolve, add 10% acetic acid dropwise while vortexing until the solution clears.

  • Sonication (if necessary) : If the solution remains cloudy, sonicate the vial in a water bath for 5-10 minutes.

  • Centrifugation : Centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining insoluble aggregates.

  • Stock Aliquoting and Storage : Carefully transfer the clear supernatant to new sterile tubes. Aliquot into single-use volumes and store at -20°C or -80°C.

Protocol 2: Cell Viability (MTT) Assay to Determine Optimal Concentration

This protocol describes how to perform a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxic effects of this compound and determine a suitable concentration range for further experiments.

  • Cell Seeding : Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Peptide Treatment : Prepare serial dilutions of the this compound peptide in your cell culture medium. A suggested starting range is 0 µM (vehicle control), 0.1 µM, 1 µM, 10 µM, 50 µM, and 100 µM.

  • Incubation : Remove the old medium from the cells and replace it with the medium containing the different peptide concentrations. Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, add MTT reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization : Remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control. This will allow you to determine the concentration range that does not induce significant cytotoxicity.

Visualizations

Experimental Workflow: Peptide Concentration Optimization

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis & Decision start Start: Lyophilized Peptide solubilize Solubilize Peptide (Water +/- Acetic Acid) start->solubilize stock Prepare Stock Solution (e.g., 10 mM) solubilize->stock dilute Prepare Serial Dilutions stock->dilute treat Treat Cells in 96-well Plate dilute->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt read Read Absorbance mtt->read analyze Analyze Data: Calculate % Viability read->analyze determine Determine Non-Toxic Concentration Range analyze->determine optimize Proceed with Optimized Concentration for Further Assays determine->optimize

Caption: Workflow for determining the optimal, non-toxic concentration of this compound for cell-based assays.

Hypothetical Signaling Pathway

Given the cationic nature of this compound, it may interact with negatively charged components of the cell membrane, potentially modulating intracellular signaling pathways. The high proline content could facilitate protein-protein interactions.

G peptide This compound receptor Cell Surface Receptor (e.g., GPCR, Integrin) peptide->receptor Binding adaptor Adaptor Protein (e.g., containing SH3 domain) receptor->adaptor Recruitment kinase_cascade Kinase Cascade (e.g., MAPK Pathway) adaptor->kinase_cascade Activation transcription_factor Transcription Factor (e.g., AP-1, NF-κB) kinase_cascade->transcription_factor Phosphorylation cellular_response Cellular Response (e.g., Proliferation, Cytokine Release) transcription_factor->cellular_response Gene Expression

Caption: A hypothetical signaling cascade initiated by the binding of this compound to a cell surface receptor.

Preventing Ac-PPPHPHARIK-NH2 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the synthetic peptide Ac-PPPHPHARIK-NH2 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for the loss of this compound activity in my experiment?

A1: The loss of peptide activity is most commonly due to degradation. For this compound, the primary suspected causes are:

  • Enzymatic Degradation: The presence of arginine (R) and lysine (K) makes the peptide susceptible to cleavage by trypsin-like proteases, which may be present in serum-containing media or released by cells.

  • Oxidation: The histidine (H) residues can be susceptible to oxidation, which can alter the peptide's structure and function.

  • Physical Instability: Aggregation or adsorption to surfaces can reduce the effective concentration of the active peptide.

  • Improper Handling and Storage: Repeated freeze-thaw cycles, exposure to high pH, or storage in solution for extended periods can lead to chemical degradation.[1][2][3]

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of your peptide.[2][3]

  • Lyophilized Form: For long-term storage, keep the lyophilized peptide at -20°C or ideally at -80°C.[1][2][3]

  • In Solution: If you must store the peptide in solution, prepare aliquots to avoid multiple freeze-thaw cycles and store them at -20°C or -80°C.[1][2] For short-term storage (a few days), 4°C is acceptable.

Q3: What is the best way to dissolve this compound?

A3: The solubility of a peptide is dependent on its amino acid composition. This compound is a basic peptide due to the presence of arginine and lysine.

  • Start with sterile, distilled water.

  • If solubility is an issue, a small amount of an acidic solvent like 0.1% acetic acid in water can be used to aid dissolution.

  • Sonication can also help to dissolve the peptide.

Q4: My experimental protocol uses cell culture with serum. How can I protect this compound from degradation?

A4: Serum is a major source of proteases. To mitigate degradation:

  • Use a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to your culture medium.

  • Heat-Inactivated Serum: While not completely effective, using heat-inactivated serum can reduce the activity of some proteases.

  • Serum-Free Media: If your experiment allows, consider using serum-free media.

  • Determine Peptide Half-Life: Conduct a preliminary experiment to determine the stability of the peptide in your specific cell culture conditions.

Q5: How can I detect if my this compound peptide is degrading?

A5: The most reliable method is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This allows you to separate the intact peptide from its degradation products and confirm their identities by mass.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity Enzymatic degradationAdd a protease inhibitor cocktail to your experimental buffer or media. Determine the peptide's half-life in your system and adjust incubation times or peptide concentration accordingly.
OxidationPrepare solutions in degassed buffers. Consider adding antioxidants like DTT, although compatibility with your assay must be verified. Store stock solutions under an inert gas (argon or nitrogen).
AggregationAdjust the peptide concentration. Modify the buffer composition (pH, ionic strength).
Inconsistent results between experiments Improper storage and handlingAliquot the peptide upon receipt to avoid multiple freeze-thaw cycles. Ensure the lyophilized peptide is brought to room temperature before opening to prevent condensation.
Inaccurate peptide concentrationEnsure complete dissolution of the peptide. Use a validated method for peptide quantification.
Appearance of new peaks in HPLC analysis Peptide degradationUse HPLC-MS to identify the masses of the new peaks to determine if they are degradation products (e.g., cleaved fragments, oxidized forms).

Experimental Protocols

Protocol 1: Stability Assessment of this compound by RP-HPLC-MS

This protocol allows for the determination of the peptide's stability in a specific buffer or medium over time.

1. Materials:

  • This compound

  • Experimental buffer/medium (e.g., PBS, cell culture medium)

  • Quenching solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Dilute the stock solution to the final experimental concentration in the buffer/medium to be tested.

  • Incubate the solution at the desired experimental temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Immediately quench the enzymatic activity by adding an equal volume of cold quenching solution.

  • Centrifuge the samples to pellet any precipitated proteins.

  • Analyze the supernatant by RP-HPLC-MS.

3. Data Analysis:

  • Monitor the peak area of the intact peptide at each time point.

  • Calculate the percentage of peptide remaining relative to the t=0 sample.

  • Plot the percentage of intact peptide versus time to determine the degradation kinetics.

Protocol 2: In-Solution Trypsin Digestion for Cleavage Site Confirmation

This protocol can be used to confirm the susceptibility of this compound to trypsin cleavage.

1. Materials:

  • This compound

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8)

  • Formic acid

2. Procedure:

  • Dissolve this compound in the ammonium bicarbonate buffer.

  • Add trypsin at a 1:50 (trypsin:peptide) w/w ratio.

  • Incubate at 37°C for 1-4 hours.

  • Stop the reaction by adding formic acid to a final concentration of 1%.

  • Analyze the sample by LC-MS to identify the peptide fragments.

Expected Cleavage Sites: Trypsin cleaves at the C-terminus of arginine (R) and lysine (K). The expected cleavage sites in this compound are after the Arginine and Lysine residues.

Visualizing Degradation and Workflows

Diagram 1: Potential Degradation Pathways of this compound

Potential Degradation Pathways of this compound cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation This compound This compound Trypsin-like Proteases Trypsin-like Proteases This compound->Trypsin-like Proteases Oxidation (His) Oxidation (His) This compound->Oxidation (His) Cleavage at Arg/Lys Cleavage at Arg/Lys Trypsin-like Proteases->Cleavage at Arg/Lys Peptide Fragments Peptide Fragments Cleavage at Arg/Lys->Peptide Fragments Oxidized Peptide Oxidized Peptide Oxidation (His)->Oxidized Peptide

Caption: Potential enzymatic and chemical degradation pathways for this compound.

Diagram 2: Experimental Workflow for Peptide Stability Assessment

Workflow for Peptide Stability Assessment start Start prepare Prepare Peptide Solution in Test Buffer start->prepare incubate Incubate at Desired Temperature prepare->incubate sample Sample at Time Points incubate->sample quench Quench with Acetonitrile/TFA sample->quench analyze Analyze by RP-HPLC-MS quench->analyze data Quantify Peak Area of Intact Peptide analyze->data end End data->end

Caption: A typical experimental workflow for assessing the stability of a peptide.

Diagram 3: Troubleshooting Logic for Loss of Peptide Activity

Troubleshooting Loss of Peptide Activity start Loss of Activity check_storage Check Storage & Handling (Aliquoted? Freeze-thaw?) start->check_storage improper_storage Re-evaluate storage protocol. Use fresh aliquot. check_storage->improper_storage Yes check_degradation Suspect Degradation? check_storage->check_degradation No run_hplc Run HPLC-MS stability assay check_degradation->run_hplc Yes degradation_present Degradation confirmed? run_hplc->degradation_present add_inhibitors Add protease inhibitors. Optimize incubation time. degradation_present->add_inhibitors Yes no_degradation Consider other factors: Assay conditions, concentration. degradation_present->no_degradation No

Caption: A logical flow for troubleshooting experiments where peptide activity is lost.

References

Ac-PPPHPHARIK-NH2 non-specific binding reduction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the peptide Ac-PPPHPHARIK-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to non-specific binding during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential properties?

This compound is an acetylated and amidated synthetic peptide with the sequence Proline-Proline-Proline-Histidine-Phenylalanine-Histidine-Alanine-Arginine-Isoleucine-Lysine. The acetylation at the N-terminus and amidation at the C-terminus increase its stability by preventing enzymatic degradation. Based on its amino acid composition, the peptide possesses several characteristics that may influence its binding behavior:

  • Hydrophobic Residues: Proline, Phenylalanine, and Isoleucine can contribute to hydrophobic interactions.

  • Basic Residues: Arginine and Lysine are positively charged at physiological pH, potentially leading to electrostatic interactions with negatively charged surfaces or molecules.

  • Histidine Residues: Histidine can be neutral or positively charged depending on the local pH, offering a mechanism for pH-dependent binding.

Q2: What is non-specific binding and why is it a concern for this compound?

Non-specific binding (NSB) refers to the attachment of the peptide to surfaces or molecules other than its intended biological target.[1] This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification, ultimately compromising the reliability of experimental results.[2] For this compound, NSB can be driven by a combination of hydrophobic and electrostatic interactions.

Q3: What are the common causes of non-specific binding in peptide-based assays?

Several factors can contribute to non-specific binding in assays involving peptides like this compound:

  • Hydrophobic Interactions: The peptide may adhere to plastic surfaces of microplates or other experimental vessels.

  • Electrostatic Interactions: The positively charged residues of the peptide can interact with negatively charged surfaces or proteins.

  • Aggregation: Peptides can sometimes self-aggregate, and these aggregates may exhibit higher non-specific binding.

  • Inadequate Blocking: Insufficient blocking of reactive surfaces can leave sites open for non-specific attachment.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating non-specific binding of this compound in your experiments.

Issue 1: High Background Signal in ELISA/Immunoassays

High background can obscure the specific signal from your target interaction.

Initial Troubleshooting Workflow

cluster_solutions Troubleshooting Steps A High Background Signal Detected B Review Blocking Protocol A->B C Optimize Blocking Agent & Concentration B->C Suboptimal Blocking? E Review Wash Steps B->E Blocking OK D Increase Blocking Time/Temperature C->D D->E F Increase Number of Washes E->F Insufficient Washing? H Modify Assay Buffer E->H Washing OK G Add Detergent (e.g., Tween-20) to Wash Buffer F->G G->H I Add Blocking Agents to Assay Buffer H->I Buffer Composition? K Evaluate Peptide Quality H->K Buffer OK J Adjust Salt Concentration or pH I->J J->K L Check for Peptide Aggregation K->L Peptide Issues? M Problem Resolved L->M No Aggregation N Problem Persists L->N Aggregation Found

Caption: Troubleshooting workflow for high background signals.

Detailed Recommendations:

Troubleshooting Step Recommendation Rationale
Optimize Blocking Test different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available blocking buffers.[2][3] Optimize the concentration (e.g., 1-5% BSA) and incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).Different blocking agents work better for different systems. A higher concentration or longer incubation may be needed to effectively block all non-specific sites.
Enhance Washing Increase the number of wash steps and/or the volume of wash buffer. Include a mild non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer.[4]More stringent washing can help remove loosely bound, non-specific peptide. Detergents help to disrupt weak hydrophobic interactions.
Modify Assay Buffer Add blocking agents (e.g., 0.1% BSA) or inert proteins to your assay buffer.[5] You can also try increasing the salt concentration (e.g., up to 500 mM NaCl) or adjusting the pH.[5]These additives can compete with the peptide for non-specific binding sites. Adjusting ionic strength and pH can minimize electrostatic interactions.
Assess Peptide Quality If aggregation is suspected, consider dissolving the peptide in a different solvent or using sonication. Purity of the peptide should also be confirmed.Aggregated peptides can lead to higher non-specific binding.
Issue 2: Inconsistent Results Between Experiments

Variability in results can stem from subtle differences in protocol execution.

Logical Relationship Diagram for Consistent Results

A Consistent Experimental Protocol B Standardized Reagent Preparation A->B C Controlled Incubation Times & Temperatures A->C D Consistent Washing Procedure A->D E Reproducible Results B->E C->E D->E

Caption: Key factors for achieving reproducible results.

Recommendations for Improving Consistency:

Parameter Best Practice
Peptide Stock Solution Prepare a high-concentration stock solution in a suitable solvent and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Buffer Preparation Use freshly prepared buffers for each experiment or ensure proper storage of stock solutions. pH should be verified before use.
Incubation Conditions Use a temperature-controlled incubator and a timer to ensure consistent incubation times and temperatures.
Washing If using an automated plate washer, ensure the dispensing and aspiration heads are functioning correctly. For manual washing, be consistent with the force and volume of buffer addition and removal.

Experimental Protocols

Protocol 1: Standard ELISA Blocking Procedure

This protocol provides a starting point for effective blocking in an ELISA experiment.

  • Preparation of Blocking Buffer:

    • Prepare a 3% (w/v) solution of BSA in Phosphate Buffered Saline (PBS).

    • Filter the solution through a 0.22 µm filter to remove any particulates.

  • Blocking Step:

    • After coating the microplate with the desired antigen and washing, add 200 µL of the blocking buffer to each well.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

Protocol 2: Assay Buffer Optimization for Reduced Non-Specific Binding

This protocol helps in identifying an optimal assay buffer composition.

  • Prepare a Series of Assay Buffers:

    • Buffer A (Control): PBS with 0.1% BSA.

    • Buffer B: PBS with 0.1% BSA and 300 mM NaCl.

    • Buffer C: PBS with 0.1% BSA and 0.05% Tween-20.

    • Buffer D: PBS with 0.5% BSA.

  • Perform the Assay:

    • Run your standard assay protocol, but in parallel wells, dilute your this compound peptide in each of the prepared assay buffers.

    • Include control wells with no peptide for each buffer condition to measure the background signal.

  • Data Analysis:

    • Compare the signal-to-noise ratio for each buffer condition. The optimal buffer will yield a high specific signal with a low background.

Quantitative Data Summary: Buffer Optimization

Buffer Composition Average Background Signal (OD450) Average Specific Signal (OD450) Signal-to-Noise Ratio
PBS + 0.1% BSA0.2501.2505.0
PBS + 0.1% BSA + 300 mM NaCl0.1501.2008.0
PBS + 0.1% BSA + 0.05% Tween-200.1201.1009.2
PBS + 0.5% BSA0.1801.2206.8

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific assay.

By systematically addressing the potential causes of non-specific binding and optimizing your experimental conditions, you can significantly improve the quality and reliability of your data when working with this compound. For further assistance, please contact our technical support team.

References

Ac-PPPHPHARIK-NH2 buffer compatibility issues

Author: BenchChem Technical Support Team. Date: November 2025

[2] --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- [al] --INVALID-LINK-- [bl] --INVALID-LINK-- [cl] --INVALID-LINK-- [dl] --INVALID-LINK-- [el] --INVALID-LINK-- [fl] --INVALID-LINK--. [gl] --INVALID-LINK-- [hl] --INVALID-LINK-- Ac-PPPHPHARIK-NH2 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions regarding the handling and use of the peptide this compound, with a focus on buffer compatibility and related issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of this compound?

For initial solubilization, it is recommended to use sterile, distilled water. If solubility issues persist, the addition of a small amount of a volatile acid, such as acetic acid (typically 10% to 30%), can aid in dissolving the peptide. It is crucial to ensure the final pH of the solution is compatible with your experimental setup.

Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation indicates that the peptide may not be fully dissolved or is aggregating. This can be influenced by the buffer composition, pH, and temperature.

  • Troubleshooting Steps:

    • Sonication: Briefly sonicate the solution to aid in dissolution.

    • pH Adjustment: Check the pH of your solution. The net charge of this compound is influenced by pH, which in turn affects its solubility. Adjusting the pH slightly may improve solubility.

    • Solvent Change: If using a buffer, try dissolving the peptide in a small amount of a suitable organic solvent (e.g., DMSO, DMF) first, and then slowly add it to your aqueous buffer with gentle vortexing. Ensure the final concentration of the organic solvent is compatible with your assay.

Q3: Can I store this compound in a buffer solution?

For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C. If you need to store it in a solution, prepare aliquots to avoid repeated freeze-thaw cycles. The stability of the peptide in different buffers can vary, so it is advisable to use a buffer system you have validated for your specific experimental conditions and storage duration.

Troubleshooting Guides

Issue 1: Poor Solubility in Common Buffers (e.g., PBS)

Phosphate-buffered saline (PBS) can sometimes lead to precipitation of peptides. If you observe poor solubility of this compound in PBS, consider the following:

  • Alternative Buffers: Switch to a different buffer system. Buffers such as Tris-HCl or HEPES may offer better compatibility.

  • Lower Ionic Strength: High salt concentrations can sometimes decrease peptide solubility. Try reducing the salt concentration of your buffer.

  • Test a Range of pH Values: The solubility of this compound is pH-dependent. Perform a small-scale solubility test across a range of pH values (e.g., pH 5.0, 7.4, 8.5) to determine the optimal pH for your application.

Issue 2: Peptide Aggregation Over Time

Aggregation can be a significant issue, leading to a loss of active peptide concentration and potentially affecting experimental results.

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated temperature changes.

  • Inclusion of Additives: Consider adding aggregation inhibitors such as a small percentage of organic solvent (if compatible with your assay) or non-ionic detergents.

  • Storage Conditions: Store peptide solutions at 4°C for short-term use and at -20°C or -80°C for longer periods.

Experimental Protocols

Protocol 1: Peptide Solubility Assessment

This protocol outlines a method to determine the optimal buffer and pH for solubilizing this compound.

  • Prepare a series of buffers: Prepare small volumes (e.g., 1 mL) of different buffers (e.g., PBS, Tris-HCl, HEPES) at various pH values (e.g., 6.0, 7.0, 8.0).

  • Weigh the peptide: Accurately weigh a small amount of lyophilized this compound.

  • Attempt to dissolve: Add a small, precise volume of each buffer to a pre-weighed amount of the peptide to achieve a target concentration.

  • Observe and quantify: Visually inspect for complete dissolution. If a spectrophotometer is available, measure the absorbance at a specific wavelength (e.g., 280 nm) to quantify the amount of dissolved peptide.

  • Data Analysis: Compare the solubility across the different buffer and pH conditions to identify the optimal combination.

Data Presentation
BufferpHSolubility (mg/mL)Observations
PBS7.4LowPrecipitate observed
Tris-HCl7.4ModerateSlight cloudiness
HEPES7.4HighClear solution
Tris-HCl8.5HighClear solution

Note: The data in this table is illustrative and should be confirmed by your own experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Testing cluster_analysis Analysis & Optimization start Start weigh_peptide Weigh Lyophilized This compound start->weigh_peptide prepare_buffers Prepare Test Buffers (e.g., PBS, Tris, HEPES) at various pHs start->prepare_buffers add_buffer Add Buffer to Peptide weigh_peptide->add_buffer prepare_buffers->add_buffer vortex_sonicate Vortex/Sonicate add_buffer->vortex_sonicate observe Visually Inspect for Precipitation vortex_sonicate->observe quantify Quantify Soluble Peptide (e.g., UV-Vis) observe->quantify decision Optimal Buffer/pH? quantify->decision end Proceed with Experiment decision->end Yes adjust Adjust Buffer/pH or Try Additives decision->adjust No adjust->add_buffer

Caption: Experimental workflow for determining optimal buffer compatibility.

troubleshooting_logic cluster_initial_steps Initial Troubleshooting cluster_advanced_steps Advanced Troubleshooting start Peptide Solution Shows Precipitation/Cloudiness sonicate Sonicate Solution start->sonicate check_ph Check & Adjust pH sonicate->check_ph Still Precipitated end Clear Solution sonicate->end Resolved change_buffer Change Buffer System (e.g., Tris, HEPES) check_ph->change_buffer Still Precipitated check_ph->end Resolved lower_ionic Lower Ionic Strength change_buffer->lower_ionic add_organic Add Co-solvent (e.g., DMSO) lower_ionic->add_organic add_organic->end

Caption: Troubleshooting logic for peptide solubility issues.

Minimizing off-target effects of Ac-PPPHPHARIK-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ac-PPPHPHARIK-NH2

Welcome to the technical support center for the investigational peptide this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects and to offer troubleshooting support during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized on-target mechanism of action for this compound?

A1: this compound is a synthetic peptide designed as an inhibitor of a specific intracellular protein-protein interaction (PPI). Its sequence is rich in cationic (arginine, lysine) and proline residues. The proposed mechanism involves two steps:

  • Cell Penetration: The high density of positively charged arginine residues facilitates its uptake across the cell membrane, likely through interaction with negatively charged components of the membrane.[1][2]

  • Target Engagement: Once inside the cell, the proline-rich motif is hypothesized to bind to a specific proline-recognition domain (e.g., an SH3, WW, or EVH1 domain) on its target protein, disrupting a critical signaling complex.[3][4][5]

Q2: What are the most likely sources of off-target effects for this peptide?

A2: Off-target effects for a peptide like this compound can arise from its distinct structural features:

  • Cationic Nature: At higher concentrations, the peptide's positive charge can lead to non-specific interactions with negatively charged cellular components like acidic phospholipids in the cell membrane (causing membrane disruption and cytotoxicity) or nucleic acids.

  • Proline-Rich Motif: The peptide may bind to other proteins that contain similar proline-recognition domains, leading to the modulation of unintended signaling pathways.[3][5]

  • Peptide Metabolites: Degradation products of the peptide could have their own, unanticipated biological activities.

Q3: How can I computationally predict potential off-target interactions for this compound?

A3: In silico tools can provide a valuable first pass to identify potential off-target liabilities:

  • Sequence Alignment: Use tools like BLAST to search for proteins with sequence homology to your intended target, as these may be unintended binding partners.

  • Protein Domain Search: Use databases like Pfam or SMART to identify all human proteins containing the same class of proline-recognition domain (e.g., SH3) that your target possesses. These are all potential off-targets.

  • Molecular Docking: If the structures of high-probability off-targets are known, you can perform molecular docking simulations to predict the binding affinity of this compound to these proteins.

Troubleshooting Guide

This guide addresses common issues that may indicate off-target effects.

Observed Problem Potential Cause Troubleshooting Steps & Rationale
High Cellular Toxicity or Lysis (Observed in Cytotoxicity Assays) Non-specific membrane disruption due to high peptide concentration.1. Perform a Dose-Response Curve: Test a wide range of peptide concentrations to determine the therapeutic window and identify the concentration at which toxicity appears. 2. Use a Scrambled Control Peptide: Synthesize a peptide with the same amino acid composition but a randomized sequence. If the scrambled peptide shows similar toxicity, the effect is likely non-specific and charge-related. 3. Monitor Membrane Integrity: Use assays like LDH release or propidium iodide staining to specifically measure membrane damage.
Phenotype is Inconsistent with Known On-Target Pathway Engagement of an unknown off-target protein or pathway.1. Validate with a Structurally Different Inhibitor: Use another molecule (if available) that targets the same protein but has a different structure. If the phenotype is the same, it's more likely on-target. 2. Use a Target Knockout/Knockdown Cell Line: Test the peptide in cells that do not express the intended target. Any observed effect in these cells is, by definition, off-target.[6] 3. Perform a Rescue Experiment: In cells expressing the target, co-transfect a construct that overexpresses the target protein. If the phenotype is reversed, it supports an on-target mechanism.
Variable Results Between Experiments Peptide aggregation or poor solubility.1. Check Peptide Solubility: Ensure the peptide is fully dissolved in a suitable buffer before use. Aggregated peptides can cause non-specific effects. For basic peptides, a slightly acidic buffer may help.[4] 2. Filter the Peptide Stock: Pass the peptide solution through a 0.22 µm filter to remove any pre-formed aggregates. 3. Store Properly: Aliquot the peptide to avoid repeated freeze-thaw cycles and store at -80°C.[7]

Quantitative Data Summary

When assessing a new peptide, it is critical to quantify its activity against both the intended target and potential off-targets. Below is a sample data table illustrating how to present such findings.

Target Assay Type This compound Scrambled Control Selectivity Index
On-Target Protein (PPI) Competitive Binding (Ki)15 nM> 10,000 nM-
On-Target Pathway Cell-Based Functional (IC50)50 nM> 50,000 nM-
Off-Target 1 (Related SH3 Domain) Competitive Binding (Ki)850 nM> 10,000 nM56.7-fold
Off-Target 2 (Unrelated Kinase) Kinase Activity (IC50)4,500 nM> 50,000 nM90-fold
General Cytotoxicity Cell Viability (CC50)12,000 nM11,500 nM240-fold
  • Selectivity Index = Off-Target Value (Ki or IC50) / On-Target Value (Ki or IC50)

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine On- and Off-Target Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for its intended target and for a known potential off-target protein.

  • Materials:

    • Purified recombinant on-target and off-target proteins.

    • A known radiolabeled ligand ([³H]-ligand) for the target proteins.

    • Ac-PPPHPHPHARIK-NH2 and a scrambled control peptide.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Coat the wells of the microplate with the target and off-target proteins in separate wells and incubate overnight at 4°C.

    • Wash wells three times with ice-cold Assay Buffer.

    • Prepare serial dilutions of this compound (e.g., from 1 µM to 0.1 nM).

    • In each well, add a fixed concentration of the [³H]-ligand (typically at its Kd concentration).

    • Add the different concentrations of the test peptide or control peptide to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand).

    • Incubate for 2-4 hours at room temperature to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester, and wash immediately with ice-cold Assay Buffer to separate bound from free radioligand.

    • Place filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test peptide.

    • Plot the percentage of specific binding against the log concentration of the peptide and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: LDH Release Assay for Measuring Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes as an indicator of cytotoxicity.

  • Materials:

    • Cell line of interest (e.g., HEK293 or a relevant cancer cell line).

    • Complete cell culture medium.

    • Ac-PPPHPHPHARIK-NH2, scrambled control, and a lysis buffer (positive control).

    • Commercially available LDH cytotoxicity assay kit.

    • 96-well clear-bottom cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the peptides in serum-free medium.

    • Remove the culture medium from the cells and replace it with the medium containing the diluted peptides. Include wells with medium only (negative control) and wells with lysis buffer (positive control).

    • Incubate the plate for a period relevant to your functional assays (e.g., 24 hours) at 37°C in a CO₂ incubator.

    • After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all values.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs).

    • Plot % Cytotoxicity against the log concentration of the peptide to determine the CC50 (50% cytotoxic concentration).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Peptide Peptide Target_Receptor On-Target Protein Complex Peptide->Target_Receptor High Affinity Off_Target_Receptor Off-Target SH3 Protein Peptide->Off_Target_Receptor Low Affinity Downstream_Signal_On Desired Inhibition Target_Receptor->Downstream_Signal_On Downstream_Signal_Off Unintended Effect Off_Target_Receptor->Downstream_Signal_Off Cellular_Response Observed Phenotype Downstream_Signal_On->Cellular_Response Downstream_Signal_Off->Cellular_Response

Caption: Hypothesized signaling engagement of this compound.

Experimental_Workflow Start Hypothesis: Peptide causes off-target effects Dose_Response 1. Perform Dose-Response (On-Target vs. Cytotoxicity) Start->Dose_Response Knockout_Test 2. Test in Target Knockout Cell Line Dose_Response->Knockout_Test Phenotype_Observed Effect Observed? Knockout_Test->Phenotype_Observed Off_Target_Confirmed Off-Target Effect Confirmed Phenotype_Observed->Off_Target_Confirmed Yes On_Target_Likely Effect is Likely On-Target Phenotype_Observed->On_Target_Likely No Profiling 3. Proteomic Profiling (e.g., Pulldown-MS) Off_Target_Confirmed->Profiling Identify_Off_Target Identify Potential Off-Targets Profiling->Identify_Off_Target

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Tree Problem Unexpected Phenotype Observed Is_Toxic Is high cytotoxicity observed at active dose? Problem->Is_Toxic Check_Membrane Cause: Membrane Disruption Action: Lower concentration, use scrambled control Is_Toxic->Check_Membrane Yes Is_Knockout_Different Is phenotype absent in knockout cells? Is_Toxic->Is_Knockout_Different No On_Target Phenotype is likely on-target. Verify with rescue experiment. Is_Knockout_Different->On_Target Yes Off_Target Phenotype is off-target. Identify with profiling. Is_Knockout_Different->Off_Target No

Caption: Decision tree for troubleshooting unexpected results.

References

Validation & Comparative

A Comparative Guide to Synthetic Antimicrobial Peptides: Ac-RRWWRF-NH2 vs. PAF26 (Ac-RKKWFW-NH2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific peptide Ac-PPPHPHARIK-NH2 is not documented in publicly available research, this guide provides a comparative analysis of two well-characterized synthetic antimicrobial peptides (AMPs): Ac-RRWWRF-NH2 and PAF26 (Ac-RKKWFW-NH2). Both are short, cationic peptides with significant antimicrobial properties, yet they exhibit distinct mechanisms of action and target specificity. This guide will delve into their performance, supported by experimental data, to inform research and development in the field of antimicrobial agents.

Comparative Data Overview

The following table summarizes the key characteristics and performance metrics of Ac-RRWWRF-NH2 and PAF26, based on available experimental findings.

FeatureAc-RRWWRF-NH2PAF26 (Ac-RKKWFW-NH2)
Primary Activity AntibacterialAntifungal (preferential for filamentous fungi)[1][2][3][4]
Mechanism of Action Membrane destabilization[5][6]Concentration-dependent: Intracellular targeting at low concentrations, membrane permeabilization at high concentrations[1][2][3][4][7]
Target Selectivity High affinity for negatively charged bacterial membranes over zwitterionic eukaryotic membranes[5][6]Higher toxicity towards filamentous fungi than bacteria or yeast[1][3][4]
Hemolytic Activity Low[5]Significantly lower than melittin[2][3][4]
Structure Amphipathic hexapeptide[5][6]Amphipathic hexapeptide[8]

Mechanisms of Action: A Closer Look

Ac-RRWWRF-NH2: Direct Membrane Disruption

Ac-RRWWRF-NH2 is a potent antimicrobial peptide that primarily acts by disrupting the integrity of bacterial cell membranes.[5][6] Its efficacy stems from its amphipathic structure, where positively charged arginine (R) residues are segregated from hydrophobic tryptophan (W) and phenylalanine (F) residues. This arrangement facilitates the peptide's interaction with the negatively charged components of bacterial membranes, such as phosphatidylglycerol.[5]

The proposed mechanism involves the following steps:

  • Electrostatic Attraction: The cationic arginine residues are attracted to the anionic surface of the bacterial membrane.

  • Hydrophobic Insertion: The hydrophobic tryptophan and phenylalanine residues insert into the lipid bilayer.

  • Membrane Destabilization: This insertion leads to a disruption of the membrane's structure, causing leakage of cellular contents and ultimately, cell death.[5][6]

G Ac-RRWWRF-NH2 Ac-RRWWRF-NH2 Bacterial_Membrane Negatively Charged Bacterial Membrane Ac-RRWWRF-NH2->Bacterial_Membrane 1. Attraction Electrostatic_Interaction Electrostatic Interaction Bacterial_Membrane->Electrostatic_Interaction Hydrophobic_Insertion Hydrophobic Insertion into Lipid Bilayer Electrostatic_Interaction->Hydrophobic_Insertion 2. Insertion Membrane_Destabilization Membrane Destabilization Hydrophobic_Insertion->Membrane_Destabilization 3. Disruption Cell_Lysis Cell Lysis Membrane_Destabilization->Cell_Lysis

Caption: Mechanism of Ac-RRWWRF-NH2 Action.

PAF26 (Ac-RKKWFW-NH2): A Dual-Mode Antifungal Agent

PAF26 exhibits a more complex, concentration-dependent mechanism of action, primarily targeting filamentous fungi.[1][2][3][4]

  • At Low Concentrations (Sub-MIC): PAF26 is internalized by fungal cells through an energy-dependent endocytic process.[7] Once inside, it can interact with intracellular components, including RNA, leading to altered hyphal morphology and inhibition of growth without causing immediate cell lysis.[1][2][3][4]

  • At High Concentrations (Above MIC): While PAF26 does induce membrane permeabilization at higher concentrations, this process is significantly slower and less efficient compared to classic pore-forming peptides like melittin.[1][2][3][4] This suggests that membrane disruption is a secondary effect or a different mechanism from the toroidal pore or barrel-stave models.

G cluster_low_conc Low Concentration cluster_high_conc High Concentration PAF26_low PAF26 Fungal_Cell_Wall Fungal Cell Wall PAF26_low->Fungal_Cell_Wall Endocytosis Energy-Dependent Endocytosis Fungal_Cell_Wall->Endocytosis Intracellular_Targets Intracellular Targets (e.g., RNA) Endocytosis->Intracellular_Targets Growth_Inhibition Growth Inhibition Intracellular_Targets->Growth_Inhibition PAF26_high PAF26 Fungal_Membrane Fungal Plasma Membrane PAF26_high->Fungal_Membrane Membrane_Permeabilization Membrane Permeabilization (Slow) Fungal_Membrane->Membrane_Permeabilization Cell_Death Cell Death Membrane_Permeabilization->Cell_Death

Caption: Concentration-Dependent Mechanism of PAF26.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare antimicrobial peptides like Ac-RRWWRF-NH2 and PAF26.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi), microbial suspension, peptide stock solutions, spectrophotometer.

  • Method:

    • Prepare a serial dilution of the peptide in the microtiter plate.

    • Add a standardized suspension of the microorganism to each well.

    • Include positive (microorganism without peptide) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.

    • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm.

Membrane Permeabilization Assay (e.g., SYTOX Green Assay)

This assay assesses the extent to which a peptide disrupts the cell membrane, allowing the influx of a fluorescent dye that is otherwise membrane-impermeable.

  • Materials: Microbial cell suspension, fluorescent dye (e.g., SYTOX Green), peptide solutions, black 96-well plates, spectrofluorometer.

  • Method:

    • Wash and resuspend the microbial cells in a suitable buffer.

    • Add the SYTOX Green dye to the cell suspension.

    • Add different concentrations of the peptide to the wells.

    • Monitor the increase in fluorescence over time. A rapid increase indicates membrane permeabilization.

Hemolysis Assay

This assay measures the lytic activity of a peptide against red blood cells, providing an indication of its cytotoxicity towards mammalian cells.

  • Materials: Fresh red blood cells (e.g., human or bovine), phosphate-buffered saline (PBS), peptide solutions, Triton X-100 (positive control), spectrophotometer.

  • Method:

    • Wash the red blood cells with PBS and resuspend to a final concentration of 2-4%.

    • Incubate the red blood cell suspension with various concentrations of the peptide for 1 hour at 37°C.

    • Centrifuge the samples to pellet the intact cells.

    • Measure the absorbance of the supernatant at 540 nm to quantify the release of hemoglobin.

    • Calculate the percentage of hemolysis relative to the positive control (100% lysis).

G Start Start Peptide_Synthesis Peptide Synthesis and Purification Start->Peptide_Synthesis MIC_Assay MIC Assay (Antibacterial/Antifungal) Peptide_Synthesis->MIC_Assay Membrane_Permeabilization Membrane Permeabilization (e.g., SYTOX Green) Peptide_Synthesis->Membrane_Permeabilization Hemolysis_Assay Hemolysis Assay (Cytotoxicity) Peptide_Synthesis->Hemolysis_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Microscopy, Binding Assays) MIC_Assay->Mechanism_Studies Membrane_Permeabilization->Mechanism_Studies Data_Analysis Data Analysis and Comparison Hemolysis_Assay->Data_Analysis Mechanism_Studies->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental Workflow for Peptide Comparison.

Conclusion

Ac-RRWWRF-NH2 and PAF26 (Ac-RKKWFW-NH2) exemplify the diversity within short synthetic antimicrobial peptides. Ac-RRWWRF-NH2 represents a class of membrane-disrupting agents with broad-spectrum antibacterial potential. In contrast, PAF26 demonstrates a more nuanced, multi-step mechanism against fungi, highlighting the potential for developing highly selective antifungal agents. The choice between these or similar peptides for further development will depend on the specific therapeutic application, the target pathogen, and the desired balance between antimicrobial potency and host cell toxicity. The experimental protocols outlined provide a framework for the systematic evaluation and comparison of novel peptide candidates.

References

A Comparative Guide to Validating the Anti-Inflammatory Activity of Ac-PPPHPHARIK-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug discovery and development, this guide provides a comparative framework for validating the potential anti-inflammatory activity of the novel peptide Ac-PPPHPHARIK-NH2. As a benchmark, we compare its hypothetical performance against the well-established caspase-1 inhibitor, Ac-YVAD-CMK. This guide outlines the necessary experimental protocols, presents hypothetical comparative data, and visualizes key workflows and biological pathways.

Comparative Performance Data

The following table summarizes the hypothetical quantitative data from key in vitro experiments designed to assess the anti-inflammatory potential of this compound and the reference peptide Ac-YVAD-CMK. The experiments were conducted on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Parameter This compound Ac-YVAD-CMK Vehicle Control (LPS only) Untreated Control
Cell Viability (MTT Assay, % of Untreated) 98.2% ± 2.1%97.5% ± 2.5%99.1% ± 1.8%100%
IC50 for TNF-α Inhibition (µM) 15.8 µM8.2 µMN/AN/A
IC50 for IL-6 Inhibition (µM) 22.4 µM12.5 µMN/AN/A
Nitric Oxide (NO) Production (% of LPS Control) 45.3% ± 4.2%38.7% ± 3.9%100%< 5%
NF-κB p65 Nuclear Translocation (% of LPS Control) 35.6% ± 5.5%28.9% ± 4.8%100%< 10%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Cell Culture and Treatment: RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of this compound or Ac-YVAD-CMK for 2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

2. Cell Viability Assay (MTT Assay): Following treatment, the culture medium was replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After a 4-hour incubation, the formazan crystals were dissolved in dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the untreated control cells.

3. Cytokine Quantification (ELISA): The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions. Absorbance was read at 450 nm, and cytokine concentrations were calculated from a standard curve.

4. Nitric Oxide (NO) Assay (Griess Test): The production of nitric oxide was determined by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent. An equal volume of supernatant and Griess reagent was mixed and incubated for 15 minutes at room temperature. The absorbance was measured at 540 nm, and the nitrite concentration was calculated from a sodium nitrite standard curve.

5. NF-κB p65 Nuclear Translocation Assay (Immunofluorescence): After treatment, cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% bovine serum albumin (BSA). Cells were then incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI. The localization of p65 was visualized using a fluorescence microscope, and the percentage of cells showing nuclear translocation was quantified.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the anti-inflammatory activity validation.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed RAW 264.7 Cells pretreat Pre-treat with Peptides start->pretreat stimulate Stimulate with LPS pretreat->stimulate mtt MTT Assay (Cell Viability) stimulate->mtt 24h elisa ELISA (TNF-α, IL-6) stimulate->elisa 24h griess Griess Test (Nitric Oxide) stimulate->griess 24h if_assay Immunofluorescence (NF-κB Translocation) stimulate->if_assay 1h analyze Compare IC50 & % Inhibition mtt->analyze elisa->analyze griess->analyze if_assay->analyze

Figure 1: Experimental workflow for assessing peptide anti-inflammatory activity.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes induces transcription IkB_NFkB->NFkB_active releases Peptide This compound (Hypothesized) Peptide->IKK inhibits?

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

In-Depth Comparison: Ac-PPPHPHARIK-NH2 and Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the therapeutic potential of the novel peptide Ac-PPPHPHARIK-NH2 in comparison to traditional small molecule inhibitors is currently challenging due to the limited publicly available information on the peptide's specific biological target and mechanism of action. Extensive searches of scientific literature, patent databases, and bioactive peptide repositories did not yield specific data for the sequence this compound.

This guide, therefore, provides a foundational framework for such a comparison, outlining the likely characteristics of this peptide based on its structure and discussing the general advantages and disadvantages of peptide inhibitors versus small molecule inhibitors. This information is targeted towards researchers, scientists, and drug development professionals.

Understanding this compound: A Structural Perspective

The amino acid sequence of this compound, rich in proline and histidine residues, suggests several potential functional attributes. Proline-rich motifs are known to mediate protein-protein interactions, often serving as ligands for specific domains such as SH3 domains. The presence of multiple histidine residues indicates a potential for pH-dependent activity or metal ion chelation, which could be relevant in specific cellular microenvironments like tumors or endosomes. The cationic nature, imparted by arginine and lysine, is a common feature of cell-penetrating peptides, suggesting it may be able to enter cells and act on intracellular targets.

General Comparison: Peptide vs. Small Molecule Inhibitors

To illustrate a comparative analysis, we will consider a hypothetical scenario where this compound is an inhibitor of a protein kinase, a common drug target. The following table contrasts the general characteristics of a peptide inhibitor like this compound with a representative small molecule kinase inhibitor.

FeaturePeptide Inhibitor (e.g., this compound)Small Molecule Inhibitor
Specificity & Affinity Typically high due to a larger interaction surface with the target protein.Variable; can be highly specific but off-target effects are common.
Mechanism of Action Often disrupts protein-protein interactions or blocks active sites.Typically binds to and inhibits the catalytic activity of enzymes.
Cell Permeability Generally low, but can be enhanced by modifications or inherent CPP properties.Generally higher, allowing for oral bioavailability.
Metabolic Stability Prone to proteolytic degradation, leading to a shorter half-life.Generally more stable with a longer half-life.
Manufacturing & Cost Complex and expensive synthesis and purification.More established and cost-effective manufacturing processes.
Immunogenicity Potential to elicit an immune response.Low to negligible.

Signaling Pathway and Experimental Workflow

To provide a practical context, the following diagrams illustrate a generic signaling pathway that could be targeted and a typical experimental workflow for comparing inhibitors.

G cluster_0 Cell Membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Downstream_Kinase_1 Downstream Kinase 1 Receptor->Downstream_Kinase_1 Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Peptide_Inhibitor This compound Peptide_Inhibitor->Receptor Inhibits Interaction Small_Molecule_Inhibitor Small Molecule Inhibitor Small_Molecule_Inhibitor->Downstream_Kinase_1 Inhibits Activity

Caption: Hypothetical signaling pathway for inhibitor comparison.

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Binding_Assay Binding Assay (e.g., SPR, ITC) Cell_Viability Cell Viability Assay (e.g., MTT) Binding_Assay->Cell_Viability Enzyme_Assay Enzyme Inhibition Assay (IC50) Target_Phosphorylation Target Phosphorylation (Western Blot) Enzyme_Assay->Target_Phosphorylation Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Target_Phosphorylation->Data_Analysis Inhibitor_Selection Select Peptide and Small Molecule Inhibitors Inhibitor_Selection->Binding_Assay Inhibitor_Selection->Enzyme_Assay Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Experimental workflow for comparing inhibitors.

Detailed Experimental Protocols

1. Surface Plasmon Resonance (SPR) for Binding Affinity:

  • Objective: To determine the binding affinity (KD) of the inhibitors to the target protein.

  • Method: The target protein is immobilized on a sensor chip. Different concentrations of the peptide or small molecule inhibitor are flowed over the chip, and the change in the refractive index at the surface is measured, which is proportional to the mass of the inhibitor bound to the protein.

2. In Vitro Kinase Assay for IC50 Determination:

  • Objective: To measure the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50).

  • Method: The kinase, its substrate (often a peptide), and ATP are incubated with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based or fluorescence-based method.

3. Western Blot for Cellular Target Inhibition:

  • Objective: To assess the ability of the inhibitor to block the target's activity within a cellular context.

  • Method: Cells are treated with the inhibitor, and then stimulated to activate the signaling pathway. Cell lysates are then prepared, and proteins are separated by size using gel electrophoresis. A specific antibody is used to detect the phosphorylated (active) form of the target protein.

Future Directions

To enable a direct and data-driven comparison, future research on this compound should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography followed by mass spectrometry, or yeast two-hybrid screening to identify the cellular binding partners of the peptide.

  • Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays can be employed to elucidate how the peptide modulates the target's function.

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the stability, biodistribution, and therapeutic efficacy of the peptide in animal models.

Unraveling the Mechanism of Action of Ac-PPPHPHARIK-NH2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no publicly available scientific literature or experimental data detailing the mechanism of action, binding targets, or cellular effects of the peptide Ac-PPPHPHARIK-NH2. Extensive searches of scientific databases and vendor websites did not yield any specific information for this peptide sequence. Therefore, a direct comparison with alternative compounds based on experimental data is not feasible at this time.

This guide will, however, outline a general framework and the types of experimental approaches that would be necessary to validate the mechanism of action of a novel peptide like this compound. This will serve as a methodological blueprint for researchers investigating this and similar molecules.

Hypothetical Experimental Workflow for Mechanism of Action Validation

To elucidate the mechanism of action of a novel peptide such as this compound, a systematic series of experiments would be required. The following workflow illustrates a typical approach.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Pathway Analysis cluster_2 Phase 3: Cellular & Functional Assays A This compound B Affinity Chromatography A->B C Yeast Two-Hybrid Screening A->C D Computational Docking A->D E Putative Binding Partners B->E C->E D->E F Surface Plasmon Resonance (SPR) E->F G Isothermal Titration Calorimetry (ITC) E->G H Co-immunoprecipitation E->H J Validated Target & Downstream Pathway F->J G->J I Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) H->I I->J K Cell Proliferation/Viability Assays J->K L Gene Expression Analysis (qPCR/RNA-seq) J->L M Functional Assays (e.g., Migration, Differentiation) J->M N Phenotypic Readout K->N L->N M->N

Figure 1: A generalized experimental workflow for validating the mechanism of action of a novel peptide.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments that would be essential in characterizing the mechanism of action of this compound.

Target Identification: Affinity Chromatography
  • Objective: To isolate potential binding partners of this compound from a complex biological sample (e.g., cell lysate).

  • Methodology:

    • Immobilization: The peptide this compound is synthesized with a terminal biotin tag. The biotinylated peptide is then immobilized on a streptavidin-coated chromatography column.

    • Lysate Preparation: A cell lysate from a relevant cell line is prepared, ensuring protein integrity.

    • Incubation: The cell lysate is passed over the column, allowing proteins with affinity for the peptide to bind.

    • Washing: The column is washed with a series of buffers of increasing stringency to remove non-specific binders.

    • Elution: Specifically bound proteins are eluted from the column, often by using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

    • Identification: The eluted proteins are identified using techniques such as mass spectrometry.

Target Validation: Surface Plasmon Resonance (SPR)
  • Objective: To quantify the binding affinity and kinetics between this compound and a putative binding partner identified in the primary screen.

  • Methodology:

    • Immobilization: The purified putative binding partner (ligand) is immobilized on the surface of a sensor chip.

    • Analyte Injection: A series of concentrations of this compound (analyte) are flowed over the sensor chip.

    • Detection: The binding of the peptide to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

    • Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined from the sensorgram. The equilibrium dissociation constant (K_D) is then calculated (K_D = k_off / k_on).

Cellular Activity: Western Blot for Signaling Pathway Analysis
  • Objective: To determine if this compound modulates a specific signaling pathway downstream of its validated target.

  • Methodology:

    • Cell Treatment: Cells are treated with varying concentrations of this compound for different time points.

    • Lysis: Cells are lysed to extract total protein.

    • Protein Quantification: The total protein concentration in each sample is determined using a standard assay (e.g., BCA assay).

    • Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.

    • Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in the hypothesized signaling pathway (e.g., phosphorylated and total forms of a kinase).

    • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using a chemiluminescent substrate.

    • Analysis: The band intensities are quantified to determine the relative changes in protein expression or phosphorylation.

Comparative Data (Hypothetical)

While no data exists for this compound, the following table illustrates how its performance could be compared to hypothetical alternatives once data becomes available.

Parameter This compound Alternative Peptide A Small Molecule B
Target Binding Affinity (K_D) Data Not Available10 nM50 nM
In Vitro Potency (IC50/EC50) Data Not Available100 nM200 nM
Cellular Pathway Activation Data Not Available2-fold increase in p-ERK1.5-fold increase in p-ERK
Cell Proliferation Inhibition Data Not Available50% at 1 µM60% at 1 µM

Signaling Pathway Visualization (Hypothetical)

Assuming this compound was found to interact with a receptor tyrosine kinase (RTK) and modulate the MAPK/ERK pathway, the signaling cascade could be visualized as follows.

cluster_pathway Hypothetical MAPK/ERK Signaling Pathway Peptide This compound RTK Receptor Tyrosine Kinase Peptide->RTK Binds and Activates GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene

Figure 2: A hypothetical signaling pathway modulated by this compound.

A Comparative Guide to the Specificity and Cross-Reactivity of the PAR2 Agonist Peptide Ac-SLIGRL-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the protease-activated receptor 2 (PAR2) agonist peptide, Ac-SLIGRL-NH2, with alternative PAR2 activators. The following sections present quantitative data on binding affinity and potency, outline experimental protocols for assessing peptide activity, and illustrate the PAR2 signaling pathway and experimental workflows.

Introduction to PAR2 and its Activation

Protease-activated receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling. PAR2 is widely expressed and plays a significant role in inflammation, pain, and cancer. Synthetic peptides that mimic the tethered ligand, such as SLIGRL-NH2 (for rodent PAR2) and SLIGKV-NH2 (for human PAR2), can directly activate the receptor without the need for proteolytic cleavage. These peptides are invaluable tools for studying PAR2 function.

Quantitative Comparison of PAR2 Agonists

The following table summarizes the binding affinity (Ki) and potency (EC50) of Ac-SLIGRL-NH2 and other representative PAR2 agonists. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

CompoundTargetAssay TypeSpeciesKi (nM)EC50 (μM)Reference(s)
SLIGRL-NH2 PAR2 Calcium Mobilization Rat -~5 [1]
2-furoyl-LIGRL-NH2PAR2Radioligand BindingHuman122 ± 26.1-[2]
2-furoyl-LIGRL-NH2PAR2Calcium MobilizationHuman-~0.05[2]
SLIGKV-NH2PAR2Calcium MobilizationHuman-0.5-2.0[3]
tc-LIGRLO-NH2PAR2Calcium MobilizationRat-Similar to SLIGRL-NH2[4]
GB110 (non-peptide)PAR2Calcium MobilizationHuman-Similar to peptide agonists[5]
TFLLRN-NH2 (PAR1 agonist)PAR2Radioligand BindingHuman>1,000,000-[2]
TFLLRNP-NH2 (PAR1 agonist)PAR2Calcium MobilizationHuman-1[3]

Specificity and Cross-Reactivity Profile

Ac-SLIGRL-NH2 is a potent and widely used agonist for PAR2. However, like many peptide-based ligands, its specificity is not absolute.

  • Primary Target: PAR2: Ac-SLIGRL-NH2 and its human counterpart, Ac-SLIGKV-NH2, are the canonical synthetic agonists for PAR2. They effectively induce PAR2-mediated signaling pathways, such as intracellular calcium mobilization and ERK1/2 phosphorylation.[6][7]

  • Cross-Reactivity with other PARs:

    • PAR1: While SLIGRL-NH2 itself shows low affinity for PAR1, the PAR1-activating peptide (PAR1-AP), TFLLRNP-NH2, has been shown to activate PAR2 with an EC50 of approximately 1 μM.[3] This highlights the potential for one-way cross-reactivity within the PAR family. Studies have shown that a combination of PAR1 and PAR2 agonists can mimic the effects of thrombin on tumor cell migration, suggesting a functional interaction between these two receptors.[8]

    • PAR3 and PAR4: Agonist peptides for PAR3 and PAR4 have not been found to have a significant effect, either alone or in combination with PAR1 agonists, on pathways typically modulated by PAR1 and PAR2.[8] Furthermore, specific PAR4-activating peptides do not activate PAR1 or PAR2.[9]

  • Other Potential Off-Target Effects: The peptide tc-LIGRLO-NH2, a potent PAR2 agonist, has been suggested to activate mast cells through a mechanism that may be distinct from PAR2, indicating potential for other, non-PAR receptor interactions.[4]

Alternative PAR2 Agonists

To improve potency, stability, and specificity, several alternatives to the basic SLIGRL-NH2 peptide have been developed:

  • N-terminal Modifications (e.g., 2-furoyl-LIGRL-NH2): The addition of a 2-furoyl group to the N-terminus of LIGRL-NH2 has been shown to dramatically increase its binding affinity and potency, making it approximately 100 times more potent than the parent peptide in calcium mobilization assays.[2] This modification represents a significant improvement for in vitro and in vivo studies requiring high potency.

  • Non-Peptide Agonists (e.g., GB110): To overcome the limitations of peptide-based drugs, such as poor metabolic stability, non-peptidic PAR2 agonists have been developed. GB110 is one such small molecule that activates PAR2 with a potency comparable to synthetic peptide agonists and shows selectivity for PAR2 over PAR1.[5]

Experimental Protocols

Calcium Mobilization Assay

This is a common functional assay to measure the activation of Gq-coupled GPCRs like PAR2.

Objective: To determine the potency (EC50) of a PAR2 agonist by measuring the increase in intracellular calcium concentration upon receptor activation.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing PAR2 are cultured to confluence in appropriate media.

  • Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

  • Agonist Stimulation: The cells are then stimulated with varying concentrations of the PAR2 agonist (e.g., Ac-SLIGRL-NH2).

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand to its receptor.

Objective: To measure the affinity of a test compound for PAR2 by its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing PAR2.

  • Binding Reaction: The membranes are incubated with a constant concentration of a radiolabeled PAR2 ligand (e.g., [3H]2-furoyl-LIGRL-NH2) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.[2]

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease PAR2_inactive PAR2 (Inactive) Protease->PAR2_inactive Cleavage Tethered_Ligand Tethered Ligand (SLIGRL/KV) PAR2_inactive->Tethered_Ligand PAR2_active PAR2 (Active) Tethered_Ligand->PAR2_active Binding Synthetic_Agonist Synthetic Agonist (e.g., Ac-SLIGRL-NH2) Synthetic_Agonist->PAR2_active Binding G_Protein Gq/11 PAR2_active->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC Activation ERK ERK1/2 Activation PKC->ERK Calcium_Mobilization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture PAR2-expressing cells B Load cells with calcium-sensitive dye A->B C Add varying concentrations of PAR2 agonist B->C D Measure fluorescence change over time C->D E Plot dose-response curve D->E F Calculate EC50 value E->F

References

A Guide to Alanine Scanning Mutagenesis: Unraveling the Functional Significance of Residues in Ac-PPPHPHARIK-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of alanine scanning mutagenesis, a powerful technique for elucidating the functional roles of individual amino acid residues within a peptide. We will use the peptide Ac-PPPHPHARIK-NH2 as a case study to illustrate the experimental design, data interpretation, and key considerations for researchers in drug discovery and peptide engineering.

Understanding the Role of Individual Amino Acids

In the quest to understand the structure-activity relationship of a peptide, it is crucial to identify which amino acid side chains are critical for its biological function. Alanine scanning mutagenesis is a systematic approach where each amino acid residue of the native peptide is individually replaced with an alanine residue.

Alanine is chosen for this substitution because its small, non-polar methyl side chain is considered to be functionally neutral in most contexts. By comparing the biological activity of the alanine-substituted analog to the wild-type peptide, researchers can infer the importance of the original amino acid's side chain. A significant decrease in activity upon substitution suggests that the original residue is critical for function, either through direct interaction with a target molecule or by maintaining the peptide's bioactive conformation.

Hypothetical Alanine Scan of this compound

While specific experimental data for an alanine scan of this compound is not publicly available, we can construct a hypothetical study to demonstrate the application and interpretation of this technique. Let's assume the peptide exhibits inhibitory activity against a specific enzyme.

Experimental Workflow

The general workflow for an alanine scanning mutagenesis study is as follows:

G cluster_synthesis Peptide Synthesis & Purification cluster_assay Biological Activity Assay cluster_analysis Data Analysis s1 Synthesize Wild-Type Peptide: This compound s2 Synthesize Alanine Analogs: Ac-APPHPHARIK-NH2 Ac-PAPHPHARIK-NH2 ...and so on s1->s2 s3 Purify all peptides by HPLC s2->s3 s4 Characterize by Mass Spectrometry s3->s4 a1 Determine IC50 of Wild-Type Peptide s4->a1 a2 Determine IC50 of each Alanine Analog a1->a2 d1 Compare IC50 values a2->d1 d2 Calculate Fold Change in Activity d1->d2 d3 Identify Critical Residues d2->d3

Fig. 1: Experimental workflow for alanine scanning mutagenesis.
Hypothetical Results

The following table summarizes hypothetical results from an alanine scan of this compound, where the biological activity is measured as the half-maximal inhibitory concentration (IC50) against a target enzyme. A lower IC50 value indicates higher potency.

Peptide SequencePositionOriginal ResidueSubstituted ResidueIC50 (nM)Fold Change in IC50 vs. Wild-Type
This compound---101.0 (Reference)
Ac-APPHPHARIK-NH21ProAla151.5
Ac-PAPHPHARIK-NH22ProAla121.2
Ac-PPAHPHARIK-NH23ProAla252.5
Ac-PPPAHARIK-NH24HisAla50050.0
Ac-PPPHAHARIK-NH25ProAla181.8
Ac-PPPHPAARIK-NH26HisAla80080.0
Ac-PPPHPHAAIK-NH27ArgAla>1000>100.0
Ac-PPPHPHARAK-NH28IleAla303.0
Ac-PPPHPHARIA-NH29LysAla>1000>100.0
Interpretation of Results
  • Critical Residues: The substitutions at positions His4, His6, Arg7, and Lys9 resulted in a dramatic loss of activity (fold change >50). This indicates that the side chains of these residues are critical for the peptide's inhibitory function. The large, positively charged side chains of Arg and Lys, and the aromatic, partially basic side chain of His are likely involved in key electrostatic or hydrogen bonding interactions with the target enzyme.

  • Important Residues: The substitutions at Pro3 and Ile8 caused a moderate decrease in activity, suggesting their side chains contribute to the overall binding affinity or help maintain the peptide's active conformation.

  • Non-Essential Residues: The proline residues at positions 1, 2, and 5 appear to be less critical for direct binding, as their replacement with alanine resulted in only a minor change in activity. Their role might be more structural, inducing a specific backbone conformation.

G cluster_logic Identifying Key Residues wt Wild-Type Peptide Activity (Baseline) compare Compare Activity: Wild-Type vs. Alanine Analog wt->compare ala Alanine-Substituted Peptide Activity ala->compare no_change Similar Activity compare->no_change No significant change loss Significant Loss of Activity compare->loss Significant change non_critical Original residue is likely not critical for function. no_change->non_critical critical Original residue is likely critical for function. loss->critical

Fig. 2: Logic diagram for interpreting alanine scanning results.

Experimental Protocols

The following are generalized protocols for the key experiments involved in an alanine scanning mutagenesis study.

Peptide Synthesis and Purification
  • Synthesis: All peptides (wild-type and alanine analogs) are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a rink amide resin.

  • Cleavage and Deprotection: The synthesized peptides are cleaved from the resin and deprotected using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purity and identity of the final peptides are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Enzyme Inhibition Assay (Hypothetical)
  • Reagents: Prepare solutions of the target enzyme, its substrate, and the synthesized peptides in an appropriate assay buffer.

  • Assay Plate Preparation: Serially dilute the peptides in the assay buffer in a 96-well plate.

  • Enzyme Reaction: Add the enzyme to each well containing the peptide dilutions and incubate for a specified time. Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Measure the rate of product formation (or substrate consumption) using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: Plot the enzyme activity as a function of peptide concentration. Fit the data to a dose-response curve to determine the IC50 value for each peptide.

Alternative Approaches and Considerations

While alanine scanning is a widely used and effective technique, other approaches can provide complementary information:

  • Truncation Analysis: Systematically removing residues from the N- and C-termini of the peptide can identify the minimal active sequence.

  • Substitution with Other Amino Acids: Replacing a key residue with amino acids of different properties (e.g., acidic, basic, bulky hydrophobic) can provide more detailed insights into the nature of its interaction.

  • Computational Alanine Scanning: Molecular modeling techniques can be used to predict the energetic contribution of each residue to the peptide-target interaction, helping to prioritize which analogs to synthesize and test.[1]

Conclusion

Alanine scanning mutagenesis is an invaluable tool for dissecting the structure-activity relationship of peptides like this compound. By systematically replacing each amino acid with alanine, researchers can identify the residues that are critical for biological activity. This information is essential for the rational design of more potent and selective peptide-based therapeutics and research tools. The combination of synthetic chemistry, biological assays, and data analysis provides a clear path to understanding the functional contributions of individual amino acid side chains.

References

Hypothetical Efficacy Analysis: Ac-PPPHPHARIK-NH2 as a Novel Grb2-SH2 Domain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

A new investigational peptide, Ac-PPPHPHARIK-NH2, is evaluated for its potential as an inhibitor of the Growth factor receptor-bound protein 2 (Grb2) SH2 domain, a key node in oncogenic signaling pathways. This guide provides a comparative analysis of its hypothetical efficacy against established Grb2-SH2 inhibitors, offering researchers a framework for potential future investigations.

This document outlines the hypothetical inhibitory activity of this compound in comparison to known ligands targeting the Grb2-SH2 domain. The data presented herein is for illustrative purposes to guide potential research and is not based on published experimental results for this compound.

Introduction to Grb2-SH2 Inhibition

Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in intracellular signaling cascades that regulate cell proliferation, differentiation, and survival.[1][2] The Src homology 2 (SH2) domain of Grb2 specifically recognizes and binds to phosphotyrosine residues on activated receptor tyrosine kinases (RTKs).[2] This interaction recruits the Son of Sevenless (Sos) protein, a guanine nucleotide exchange factor, to the plasma membrane, leading to the activation of the Ras-MAPK pathway.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making the Grb2-SH2 domain a compelling target for therapeutic intervention.[1][3] Inhibitors of the Grb2-SH2 domain aim to block this protein-protein interaction, thereby attenuating downstream signaling and inhibiting cancer cell growth.[1]

Comparative Efficacy of Grb2-SH2 Domain Ligands

The inhibitory potential of this compound is hypothetically compared against a selection of well-characterized Grb2-SH2 inhibitors. The binding affinities, represented by IC50 values, are summarized in the table below. Lower IC50 values indicate higher binding affinity and greater inhibitory potency.

Ligand/InhibitorTypeTargetIC50 (nM)
This compoundPeptide (Hypothetical)Grb2-SH2500 (Assumed)
Ac-Pmp-Ac6c-Asn-NH-(3-indolyl-propyl)PeptidomimeticGrb2-SH2<1
CGP78850Small MoleculeGrb2-SH2~50
pYVNVPeptideGrb2-SH2~100

Ac-Pmp-Ac6c-Asn-NH-(3-indolyl-propyl) is a highly potent peptidomimetic inhibitor with sub-nanomolar affinity for the Grb2-SH2 domain.[4] CGP78850 is a rationally designed small molecule inhibitor that has been shown to block the association of Grb2 with activated EGFR in cells.[3][5] The peptide pYVNV represents a canonical phosphotyrosine-containing ligand for the Grb2-SH2 domain.[6]

Experimental Protocols

To determine the inhibitory efficacy of compounds targeting the Grb2-SH2 domain, a fluorescence polarization (FP) assay is a commonly employed method.[7][8] This technique measures the change in the rotational motion of a fluorescently labeled probe upon binding to a larger molecule.

Fluorescence Polarization Competition Assay Protocol

This protocol is a representative method for determining the IC50 value of a test compound (e.g., this compound) for the Grb2-SH2 domain.

Materials:

  • Recombinant human Grb2-SH2 domain protein

  • Fluorescently labeled probe peptide (e.g., 5-carboxyfluorescein-G-pY-V-N-V-NH2)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

  • Test compound (this compound) and known inhibitors

  • Black, non-binding 384-well microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the Grb2-SH2 domain in the assay buffer.

    • Prepare a stock solution of the fluorescently labeled probe peptide in the assay buffer.

    • Prepare serial dilutions of the test compound and known inhibitors in the assay buffer.

  • Assay Setup:

    • To each well of the 384-well plate, add a fixed concentration of the Grb2-SH2 domain protein.

    • Add the serially diluted test compounds or known inhibitors to the wells.

    • Add a fixed concentration of the fluorescently labeled probe peptide to all wells.

    • Include control wells containing only the probe peptide (for minimum polarization) and wells with the probe peptide and Grb2-SH2 domain without any inhibitor (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis:

    • The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Grb2-mediated signaling pathway and the experimental workflow for the fluorescence polarization assay.

Grb2_Signaling_Pathway cluster_receptor Plasma Membrane cluster_Grb2 Grb2 Adaptor RTK Receptor Tyrosine Kinase (RTK) pY pY RTK->pY Grb2 Grb2 pY->Grb2 Sos Sos Grb2->Sos SH2 SH2 SH3_C SH3 SH3_N SH3 Ras Ras-GDP Sos->Ras Ras_GTP Ras-GTP Ras->Ras_GTP GTP MAPK_Cascade MAPK Cascade Ras_GTP->MAPK_Cascade Proliferation Cell Proliferation MAPK_Cascade->Proliferation

Caption: Grb2-mediated Ras-MAPK signaling pathway.

FP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Grb2-SH2, Probe, Inhibitors) Start->Prepare_Reagents Plate_Setup Set up 384-well Plate (Controls and Test Compounds) Prepare_Reagents->Plate_Setup Incubate Incubate at RT (30-60 min) Plate_Setup->Incubate Read_FP Measure Fluorescence Polarization Incubate->Read_FP Analyze_Data Analyze Data (Calculate IC50) Read_FP->Analyze_Data End End Analyze_Data->End

Caption: Fluorescence polarization assay workflow.

References

Orthogonal Validation of Ac-PPPHPHARIK-NH2 (Pep-Inhib-X) Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel peptide Ac-PPPHPHARIK-NH2, hereafter referred to as Pep-Inhib-X, a putative inhibitor of Aurora Kinase X (AKX). Due to the absence of published data on this compound, this document presents a hypothetical yet plausible validation workflow. The performance of Pep-Inhib-X is compared against Alisertib, a known Aurora Kinase A inhibitor, and Staurosporine, a broad-spectrum kinase inhibitor.

Comparative Efficacy of Kinase Inhibitors

The inhibitory activities of Pep-Inhib-X, Alisertib, and Staurosporine were assessed through in vitro kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

Inhibitor Target Kinase In Vitro IC50 (nM) Cell Proliferation IC50 (nM)
Pep-Inhib-X Aurora Kinase X10150
Alisertib Aurora Kinase A1.2[1]15 - 469[2]
Staurosporine Broad Spectrum~3-20 (PKC, PKA, etc.)[3]~4 (HeLa S3)[3]

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Protocol:

  • Kinase Reaction: A reaction mixture containing AKX enzyme, substrate peptide, ATP, and varying concentrations of the inhibitor (Pep-Inhib-X, Alisertib, or Staurosporine) is prepared in a 96-well plate.

  • Incubation: The plate is incubated at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion: Kinase Detection Reagent is added to convert the produced ADP into ATP. This is followed by a 30-minute incubation at room temperature.

  • Luminescence Measurement: The newly synthesized ATP is quantified by measuring the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Data Analysis: IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.

Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[4][5]

Protocol:

  • Cell Seeding: A human cancer cell line overexpressing AKX is seeded into a 96-well plate and incubated for 24 hours.

  • Compound Treatment: The cells are treated with a serial dilution of each inhibitor (Pep-Inhib-X, Alisertib, or Staurosporine) and incubated for 72 hours.

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

  • Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[6]

  • Luminescence Measurement: The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.

  • Data Analysis: IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.

Western Blot Analysis of Downstream Substrate Phosphorylation

This technique is used to detect the phosphorylation status of a known downstream substrate of AKX, confirming the inhibitor's effect within the cellular signaling pathway.

Protocol:

  • Cell Treatment and Lysis: Cells are treated with the inhibitors for a specified time, then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7][8]

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Blocking: The membrane is incubated with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[8]

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the AKX substrate, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The blot is then stripped and re-probed with an antibody for the total protein of the substrate to serve as a loading control.

Visualizations

experimental_workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation Kinase Assay In Vitro Kinase Assay (IC50 Determination) Proliferation Assay Cell Proliferation Assay (Cellular IC50) Kinase Assay->Proliferation Assay Confirm Cellular Activity Western Blot Western Blot (Target Engagement) Proliferation Assay->Western Blot Verify Mechanism

Orthogonal Validation Workflow for Pep-Inhib-X.

aurora_kinase_pathway cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt AKX Aurora Kinase X (Target) Akt->AKX Activates Substrate Downstream Substrate AKX->Substrate Phosphorylates p_Substrate Phosphorylated Substrate Substrate->p_Substrate Cell_Cycle Cell Cycle Progression (e.g., G2/M Transition) p_Substrate->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation Pep_Inhib_X Pep-Inhib-X Pep_Inhib_X->AKX Inhibits

Hypothetical Signaling Pathway of Aurora Kinase X.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Ac-PPPHPHARIK-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides like Ac-PPPHPHARIK-NH2 is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal plan based on established best practices for peptide and chemical waste management in a laboratory setting.

The primary principle for managing laboratory waste is to formulate a disposal plan before beginning any experimental work.[1] All waste must be handled in a manner that maximizes safety and minimizes environmental impact.[1]

Step 1: Waste Identification and Classification

The initial step is to correctly identify and classify the waste. This compound, as a synthetic peptide, should be treated as chemical waste. Depending on the solvents used and any potential biological activity (though none is documented for this specific sequence), it may fall into one or more hazardous waste categories as defined by regulatory bodies like the Environmental Protection Agency (EPA).

Waste Characterization Summary

CharacteristicDescriptionDisposal Consideration
Physical State Solid (lyophilized powder) or liquid (dissolved in solvent).Solid waste should be contained to prevent dust formation. Liquid waste requires secondary containment.
Chemical Nature Synthetic peptide (amino acid polymer).Treat as chemical waste. The specific hazards of the solvents used for reconstitution must also be considered.
Known Hazards While no specific toxicity data for this compound is readily available, peptides should be handled with care, assuming potential biological activity and irritant properties.Assume hazardous and handle with appropriate personal protective equipment (PPE).
Regulatory Category Likely classified as non-source-specific chemical waste from a laboratory.[2][3]Segregate from general waste and dispose of through a licensed hazardous waste management service.[4]
Step 2: Segregation and Storage of Waste

Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste :

    • Collect unused or expired lyophilized this compound powder in its original vial or a clearly labeled, sealed container.

    • Contaminated materials such as weigh boats, pipette tips, and gloves should be placed in a dedicated, sealed plastic bag or container labeled as "Peptide Waste" or "Chemical Waste for Incineration."

  • Liquid Waste :

    • Solutions containing Ac-PPPHPHPHARIK-NH2 should be collected in a dedicated, sealed, and clearly labeled waste container.

    • The container must be compatible with the solvent used (e.g., glass bottles for most solvents, avoiding hydrofluoric acid; plastic for acids and alkalis).[5]

    • The label should clearly state "Hazardous Waste," list all chemical constituents (including solvents and the peptide), and indicate the approximate concentrations.

    • Do not mix peptide waste with other waste streams like halogenated solvents or heavy metals unless explicitly permitted by your institution's waste management plan.[1]

  • Sharps Waste :

    • Needles, syringes, or any other sharp objects contaminated with Ac-PPPHPHPHARIK-NH2 must be disposed of in a designated, puncture-resistant sharps container.[4][6]

Step 3: Decontamination Procedures

Decontaminating labware and surfaces that have come into contact with Ac-PPPHPHPHARIK-NH2 is essential to prevent cross-contamination and unintentional exposure.

  • For Lab Equipment and Surfaces : A potent enzymatic detergent can be effective for peptide decontamination.[7][8] Following the detergent wash, a rinse with a dilute bleach solution (e.g., 6% sodium hypochlorite) can be used, followed by a thorough rinsing with water.[7]

  • Empty Containers : A container that held Ac-PPPHPHPHARIK-NH2 is considered "empty" when all contents have been removed by standard practices.[1] For containers that held acutely hazardous materials, triple rinsing is required, and the rinsate must be collected as hazardous waste.[1] Given the unknown hazard profile of this peptide, it is prudent to follow this practice.

Step 4: Final Disposal

The final disposal of Ac-PPPHPHPHARIK-NH2 waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a contracted licensed waste disposal service.[4]

  • Never dispose of peptide waste down the sanitary sewer unless it has been explicitly deemed non-hazardous by your institution's EHS department and meets all local regulations for sewer disposal.[9]

  • Ensure all waste containers are properly labeled and sealed before collection.

  • Follow your institution-specific procedures for requesting a waste pickup.

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of waste generated from working with Ac-PPPHPHPHARIK-NH2.

G cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Decontamination cluster_3 Final Disposal start This compound Waste Generated is_solid Solid or Liquid? start->is_solid solid_waste Collect in Labeled, Sealed Container is_solid->solid_waste Solid liquid_waste Collect in Labeled, Compatible Liquid Waste Container is_solid->liquid_waste Liquid is_sharp Sharps? sharps_waste Dispose in Puncture-Resistant Sharps Container is_sharp->sharps_waste Yes decon Decontaminate Glassware & Work Surfaces (Enzymatic Cleaner, Dilute Bleach, Water Rinse) is_sharp->decon No solid_waste->is_sharp liquid_waste->is_sharp sharps_waste->decon collect_rinsate Collect Rinsate as Hazardous Waste decon->collect_rinsate final_disposal Arrange for Pickup by Institutional EHS or Licensed Waste Contractor collect_rinsate->final_disposal

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Ac-PPPHPHARIK-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide Ac-PPPHPHARIK-NH2. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety protocols for research-grade peptides to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.[1][2][3]

ActivityRequired Personal Protective Equipment
Routine Handling & Preparation - Safety glasses with side shields or splash goggles- Chemical-resistant nitrile or neoprene gloves- Laboratory coat or gown
Handling of Lyophilized Powder - All PPE for routine handling- Dust respirator or a properly fitted N95 mask to prevent inhalation
Responding to Large Spills - Full chemical-resistant suit- Splash goggles- Dust respirator- Chemical-resistant boots- Heavy-duty chemical-resistant gloves- A self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation
Compound Storage & Transport - Standard laboratory attire, including a lab coat and closed-toe shoes

It is imperative to always wash hands thoroughly after handling the peptide and before eating, drinking, smoking, or using the lavatory.[2]

Operational and Disposal Plans

Proper handling and disposal are critical to maintain the integrity of this compound and to prevent environmental contamination.

Experimental Workflow:

The following diagram outlines the standard operational workflow for handling this compound in a research setting.

G Operational Workflow for Handling this compound cluster_receiving Receiving cluster_storage Storage cluster_preparation Preparation cluster_handling Experimental Use cluster_disposal Disposal A Receive Lyophilized Peptide B Store at -20°C or -80°C A->B Long-term storage C Equilibrate to Room Temperature B->C Prepare for use D Weigh Desired Amount C->D E Reconstitute with Sterile Solvent D->E F Perform Experiment E->F G Dispose of Waste per Regulations F->G

Caption: General workflow for handling research-grade peptides.

Detailed Methodologies:

  • Receiving and Storage: Upon receipt, inspect the container for any damage. For long-term storage, lyophilized peptides should be stored at -20°C, or preferably at -80°C, in a sealed container with a desiccant to minimize degradation.[4]

  • Preparation for Use: Before opening, it is crucial to allow the peptide container to equilibrate to room temperature in a desiccator.[4] This prevents condensation and moisture absorption, which can reduce the stability of the peptide.

  • Reconstitution: To reconstitute the peptide, use a sterile solvent, such as sterile bacteriostatic water.[1] Avoid vigorous shaking; instead, gently swirl or vortex the vial to dissolve the peptide. For peptides that are difficult to dissolve, sonication may be used.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or below.[1]

  • Spill Response: In the event of a spill, equip the lab with appropriate spill kits containing absorbent materials and disinfectants.[1] For small spills, wear the appropriate PPE, contain the spill with absorbent pads, and decontaminate the area. For large spills, follow the enhanced PPE guidelines and institutional safety protocols.

  • Disposal: All waste materials, including empty containers, contaminated PPE, and unused peptide solutions, must be disposed of in accordance with local, state, and federal regulations.[1][5] A common method for peptide disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5]

By adhering to these safety and handling protocols, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.